Decanoyl-L-carnitine chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H34ClNO4 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
InChI 键 |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Decanoyl-L-carnitine Chloride: A Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a multifaceted role in the intricate process of fatty acid oxidation (FAO). While traditionally viewed as an intermediate in the transport of fatty acids into the mitochondrial matrix, recent evidence suggests a more complex mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences FAO, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanism of action appears to be the modulation of the carnitine shuttle system, particularly through its interaction with carnitine palmitoyltransferase (CPT) enzymes. Furthermore, emerging research indicates a role for decanoyl-L-carnitine in the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, a master regulator of lipid metabolism. This guide aims to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in metabolic disorders.
Introduction: The Role of Carnitine in Fatty Acid Oxidation
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated process facilitated by the carnitine shuttle system. This system involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[1]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.[2]
Decanoyl-L-carnitine is the carnitine ester of decanoic acid, a ten-carbon medium-chain fatty acid. While medium-chain fatty acids can cross the mitochondrial membranes independently of the carnitine shuttle to some extent, their carnitine derivatives are central to understanding their broader metabolic impact.
Core Mechanism of Action of this compound
The mechanism of action of this compound in fatty acid oxidation is primarily centered on its interaction with the carnitine shuttle and its emerging role as a signaling molecule.
Modulation of the Carnitine Shuttle
Decanoyl-L-carnitine can act as both a substrate and a modulator of the carnitine shuttle enzymes. While it is a product of CPT1 activity on decanoyl-CoA, it can also competitively inhibit the transport and conversion of other fatty acylcarnitines. The precise inhibitory kinetics of decanoyl-L-carnitine on CPT1 and CPT2 are not extensively documented in publicly available literature. However, studies on other acylcarnitines suggest that the concentration of various acylcarnitine species can influence the overall flux of fatty acids through the β-oxidation pathway. An accumulation of specific acylcarnitines, including decanoylcarnitine, has been observed in certain metabolic disorders, indicating a potential regulatory role.[3]
Activation of PPARα Signaling Pathway
Recent studies have unveiled a novel aspect of decanoyl-L-carnitine's mechanism of action: the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[4] PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in fatty acid transport and oxidation.[5][6]
Upon activation by ligands, including fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7] This leads to the increased expression of proteins involved in multiple stages of lipid metabolism.
A recent study has demonstrated that decanoylcarnitine supplementation can activate CPT1A expression and stimulate the PPARα signaling pathway.[4] This suggests that decanoyl-L-carnitine may not only act as a metabolic intermediate but also as a signaling molecule that upregulates the machinery for its own metabolism and the oxidation of other fatty acids.
Quantitative Data on the Effects of this compound
Quantitative data on the specific inhibitory effects of this compound on CPT enzymes are limited in publicly accessible literature. The following table summarizes the known effects and provides context with data on related compounds.
| Parameter | Enzyme/Process | Organism/System | Value | Reference |
| Expression | CPT1A | Mouse Liver | Upregulation | [4] |
| Signaling Pathway | PPARα | Mouse Liver | Activation | [4] |
| Metabolite Levels | Dodecanoyl-L-carnitine (C12) to Octadecanoyl-L-carnitine (C18) | Human Plasma (CPT II deficiency) | Elevated | [3] |
Further research is required to establish the precise inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for CPT1 and CPT2 isoforms.
Signaling and Metabolic Pathways
PPARα Signaling Pathway Activation by Decanoyl-L-carnitine
The following diagram illustrates the proposed signaling pathway for the activation of PPARα by decanoyl-L-carnitine, leading to the upregulation of genes involved in fatty acid oxidation.
Caption: PPARα signaling activation by decanoyl-L-carnitine.
Fatty Acid Oxidation Pathway and Points of Modulation
This diagram illustrates the fatty acid β-oxidation pathway and highlights the key regulatory points, including the carnitine shuttle where decanoyl-L-carnitine exerts its influence.
Caption: Fatty acid oxidation pathway and modulation points.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This protocol is adapted from published methods for measuring CPT1 and CPT2 activity in isolated mitochondria or cell lysates.[8]
Objective: To determine the inhibitory effect of this compound on CPT1 and CPT2 activity.
Materials:
-
Isolated mitochondria or cell homogenates
-
Reaction Buffer: 70 mM Tris-HCl (pH 7.4), 1 mM EGTA, 2 mM KCN, 0.1% (w/v) bovine serum albumin (fatty acid-free)
-
Substrates:
-
L-[³H]Carnitine
-
Palmitoyl-CoA (for CPT1) or Palmitoylcarnitine (for CPT2)
-
This compound (as inhibitor)
-
-
Malonyl-CoA (for specific inhibition of CPT1)
-
Stop Solution: 1 M HCl
-
Extraction Solvent: Butanol/Acetic Acid (4:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and the appropriate substrate (L-[³H]Carnitine and Palmitoyl-CoA for CPT1; Palmitoylcarnitine for CPT2).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor. For CPT1 specific activity, a set of reactions with malonyl-CoA should be included.
-
Initiation of Reaction: Add the mitochondrial or cell lysate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Extraction of Radiolabeled Product: Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The radiolabeled acylcarnitine will be in the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation of Activity: Calculate the CPT activity as nmol of product formed per minute per mg of protein. Determine the IC50 or Ki value for this compound by plotting the enzyme activity against the inhibitor concentration.
Quantification of Acyl-CoA and Acetyl-CoA Levels by LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular acyl-CoA and acetyl-CoA levels following treatment with this compound.[9][10]
Objective: To quantify the changes in the intracellular pool of acyl-CoAs and acetyl-CoA in response to this compound treatment.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
This compound
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding the ice-cold extraction solvent.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 column.
-
Separate the acyl-CoAs and acetyl-CoA using a gradient elution with appropriate mobile phases (e.g., ammonium acetate in water and acetonitrile).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA and acetyl-CoA species by comparing the peak areas to those of the internal standards and a standard curve.
Experimental Workflow for Assessing the Effects of Decanoyl-L-carnitine
This diagram outlines a typical experimental workflow to investigate the impact of this compound on fatty acid oxidation.
Caption: Experimental workflow for decanoyl-L-carnitine studies.
Conclusion
This compound's role in fatty acid oxidation extends beyond its function as a simple metabolic intermediate. Its ability to modulate the activity of the carnitine shuttle and, more significantly, to act as a signaling molecule to activate the PPARα pathway, highlights its potential as a therapeutic agent for metabolic disorders characterized by impaired fatty acid oxidation. The upregulation of CPT1A and other FAO-related genes through PPARα activation suggests a feed-forward mechanism that could enhance the overall capacity for lipid metabolism.
Further research is imperative to fully elucidate the quantitative aspects of its interaction with CPT enzymes and to explore the full spectrum of its effects on cellular metabolism. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic promise of this compound. A deeper understanding of its mechanism of action will be crucial for the development of novel treatments for conditions such as non-alcoholic fatty liver disease, diabetic cardiomyopathy, and certain inborn errors of metabolism.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. LC-MS simultaneous profiling of acyl-CoA and acyl-carnitine in dynamic metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in mitochondrial fatty acid β-oxidation. As an ester of L-carnitine and decanoic acid, it serves as a transportable form of medium-chain fatty acids, facilitating their entry into the mitochondrial matrix for energy production. This technical guide provides an in-depth analysis of the role of this compound in mitochondrial transport, detailing its interaction with the carnitine shuttle system. The guide includes a comprehensive overview of the key enzymes and transporters involved, detailed experimental protocols for assessing its effects, and a summary of available data. This document is intended to be a valuable resource for researchers and professionals in drug development investigating cellular metabolism and mitochondrial function.
Introduction to the Carnitine Shuttle and Mitochondrial Fatty Acid Transport
Mitochondria are the primary sites of fatty acid β-oxidation, a critical process for cellular energy homeostasis. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the essential transport system that facilitates the entry of activated fatty acids (acyl-CoAs) from the cytoplasm into the mitochondrial matrix. This process involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoA and L-carnitine into acylcarnitine and Coenzyme A.
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT acts as an antiporter, exchanging acylcarnitines from the intermembrane space for free L-carnitine from the mitochondrial matrix.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitine and Coenzyme A back into acyl-CoA and L-carnitine.
Decanoyl-L-carnitine, as a C10:0 acylcarnitine, is an important intermediate in the metabolism of medium-chain fatty acids. Its transport across the inner mitochondrial membrane is a crucial step for their subsequent oxidation.
This compound: A Key Player in Medium-Chain Fatty Acid Metabolism
This compound is the chloride salt of the decanoyl ester of L-carnitine. It is a stable, water-soluble compound, making it suitable for experimental studies. While long-chain fatty acids are the primary substrates for the carnitine shuttle, medium-chain fatty acids like decanoic acid can also be transported via this system, particularly under specific metabolic conditions.
Recent research has highlighted the therapeutic potential of Decanoyl-L-carnitine. For instance, supplementation with decanoylcarnitine has been shown to activate CPT1A expression, thereby improving fatty acid metabolism and ameliorating mitochondrial dysfunction in certain pathological states[1].
Quantitative Data on the Interaction of Decanoyl-L-carnitine with the Carnitine Shuttle
While extensive research has been conducted on the kinetics of the carnitine shuttle with various acylcarnitines, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the known information and highlights the data that requires further experimental determination.
| Enzyme/Transporter | Parameter | Substrate/Inhibitor | Value | Species/Tissue | Reference/Note |
| CPT1 | Km | Decanoyl-CoA | Not Reported | - | Requires experimental determination. |
| Vmax | Decanoyl-CoA | Not Reported | - | Requires experimental determination. | |
| Ki | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. | |
| IC50 | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. | |
| CPT2 | Km | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. |
| Vmax | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. | |
| Ki | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. | |
| IC50 | Palmitoylcarnitine | ~55% inhibition (normal CPT) | Human Muscle | [2] | |
| CACT | Transport Rate | Decanoyl-L-carnitine | Not Reported | - | Requires experimental determination. |
Note: The inhibition of CPT2 by palmitoylcarnitine suggests that other long-chain acylcarnitines may also act as inhibitors[2]. The inhibitory potential of medium-chain acylcarnitines like Decanoyl-L-carnitine on CPT enzymes warrants further investigation.
Signaling Pathways and Logical Relationships
The transport and metabolism of Decanoyl-L-carnitine are integrated into the broader network of cellular fatty acid metabolism. The following diagrams illustrate the key pathways and experimental workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in mitochondrial transport.
Isolation of Mitochondria
Objective: To obtain a purified and functional mitochondrial fraction from either animal tissue (e.g., rat liver) or cultured cells.
Materials:
-
Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.
-
Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, pH 7.2 with KOH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Protocol for Rat Liver Mitochondria:
-
Euthanize the rat and immediately excise the liver. Place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove blood.
-
Homogenize the minced tissue in 10 volumes of Isolation Buffer I containing 0.5% (w/v) BSA using 5-10 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Carnitine Palmitoyltransferase (CPT) Activity Assay
Objective: To measure the activity of CPT1 and CPT2 in the presence of Decanoyl-CoA or Decanoyl-L-carnitine.
Materials:
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
[3H]L-carnitine or [14C]Decanoyl-CoA.
-
Decanoyl-CoA.
-
L-carnitine.
-
Malonyl-CoA (for CPT1 inhibition).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Scintillation cocktail and counter.
Protocol for CPT1 Activity (Forward Reaction):
-
Pre-incubate isolated mitochondria (50-100 µg protein) in Assay Buffer containing 0.2% BSA for 2 minutes at 37°C.
-
To differentiate CPT1 from CPT2 activity, a parallel set of reactions can be performed in the presence of 50-100 µM malonyl-CoA, a specific inhibitor of CPT1.
-
Initiate the reaction by adding a mixture of Decanoyl-CoA (at varying concentrations to determine Km) and [3H]L-carnitine (e.g., 0.5 mM, 1 µCi/µmol).
-
Incubate for 3-5 minutes at 37°C.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled Decanoyl-L-carnitine with butanol.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate CPT1 activity as nmol of Decanoyl-L-carnitine formed per minute per mg of mitochondrial protein.
Protocol for CPT2 Activity (Reverse Reaction):
-
The principle is to measure the formation of [14C]Decanoyl-CoA from [14C]Decanoyl-L-carnitine and CoA.
-
Incubate disrupted mitochondria (to expose CPT2) with varying concentrations of [14C]Decanoyl-L-carnitine and a fixed concentration of CoA.
-
The reaction is stopped, and the radiolabeled Decanoyl-CoA is separated from the unreacted substrate, typically by chromatography, and quantified.
Mitochondrial Respiration Assay
Objective: To assess the effect of Decanoyl-L-carnitine on mitochondrial oxygen consumption.
5.3.1. High-Resolution Respirometry (e.g., Seahorse XF Analyzer)
Materials:
-
Seahorse XF Analyzer and appropriate cell culture microplates.
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and L-glutamine as required.
-
This compound.
-
Oligomycin, FCCP, Rotenone/Antimycin A.
-
Etomoxir (CPT1 inhibitor).
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Prior to the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds to be injected (e.g., Decanoyl-L-carnitine, etomoxir, oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay.
-
A typical injection strategy to assess fatty acid oxidation would be:
-
Port A: Vehicle or Decanoyl-L-carnitine.
-
Port B: Etomoxir (to confirm CPT1-dependent respiration).
-
Port C: Oligomycin (to measure ATP-linked respiration).
-
Port D: FCCP (to measure maximal respiration).
-
Followed by Rotenone/Antimycin A (to measure non-mitochondrial respiration).
-
-
Analyze the oxygen consumption rate (OCR) data to determine the effect of Decanoyl-L-carnitine on basal respiration, ATP production, and maximal respiratory capacity.
5.3.2. Clark-Type Oxygen Electrode
Materials:
-
Clark-type oxygen electrode system.
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.2.
-
Substrates: Decanoyl-L-carnitine, malate.
-
ADP.
-
Inhibitors: Rotenone, Antimycin A, Oligomycin.
Protocol:
-
Calibrate the oxygen electrode at 37°C with air-saturated Respiration Buffer.
-
Add isolated mitochondria (0.5-1 mg/mL) to the chamber.
-
Add malate (a complex I substrate to regenerate NAD+) and Decanoyl-L-carnitine.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to initiate State 3 respiration (active ATP synthesis).
-
After the ADP is phosphorylated to ATP, the respiration rate will return to State 4.
-
The respiratory control ratio (RCR = State 3 / State 4) can be calculated as a measure of mitochondrial coupling.
-
The effects of inhibitors can be tested by sequential additions to the chamber.
Mitochondrial Membrane Potential Assay
Objective: To determine the effect of this compound on the mitochondrial membrane potential (ΔΨm).
Materials:
-
JC-1 dye.
-
Cultured cells.
-
This compound.
-
FCCP (a protonophore used as a positive control for depolarization).
-
Fluorescence microscope or plate reader.
Protocol:
-
Culture cells to an appropriate confluency in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).
-
Remove the treatment medium and incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the fluorescence intensity of JC-1 monomers (green, emission ~529 nm) and J-aggregates (red, emission ~590 nm).
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.
Conclusion
This compound is an integral component of medium-chain fatty acid metabolism, facilitating their transport into the mitochondria for β-oxidation. While its role as a substrate for the carnitine shuttle is established, a comprehensive quantitative understanding of its interaction with CPT1, CPT2, and CACT is an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the precise kinetics and regulatory effects of this compound on mitochondrial transport. Such studies will be invaluable for advancing our understanding of cellular bioenergetics and for the development of novel therapeutic strategies targeting mitochondrial metabolism.
References
- 1. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Decanoyl-L-carnitine Chloride and its Function in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, plays a significant role in cellular energy metabolism. As an ester derivative of L-carnitine, its primary function is to facilitate the transport of medium-chain fatty acids, specifically decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, detailing its mechanism of action, impact on metabolic pathways, and relevant experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this key metabolic intermediate.
Introduction
L-carnitine and its acyl esters are essential for the metabolism of fatty acids.[1] this compound (C10-carnitine) is a specific medium-chain acylcarnitine that serves as a crucial shuttle molecule in the intricate process of cellular respiration.[2] Its role is particularly prominent in tissues with high energy demands, such as skeletal muscle and cardiac muscle, where fatty acid oxidation is a primary source of ATP.[3] Understanding the specific functions of this compound is vital for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic strategies.
Core Function in Cellular Metabolism
The central role of this compound lies in its ability to transport decanoyl-CoA, the activated form of decanoic acid, from the cytoplasm into the mitochondrial matrix. The inner mitochondrial membrane is impermeable to acyl-CoA molecules.[4] The carnitine shuttle system, of which Decanoyl-L-carnitine is a key component, overcomes this barrier.
The process involves a series of enzymatic reactions:
-
Esterification: In the cytoplasm, decanoyl-CoA is esterified with L-carnitine to form Decanoyl-L-carnitine. This reaction is catalyzed by carnitine acyltransferases located on the outer mitochondrial membrane.
-
Translocation: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPTII) catalyzes the reverse reaction, converting Decanoyl-L-carnitine and coenzyme A (CoA) back into decanoyl-CoA and free L-carnitine.
-
β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic steps that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH.
-
Energy Production: Acetyl-CoA enters the citric acid cycle (Krebs cycle), and the reducing equivalents (NADH and FADH₂) donate electrons to the electron transport chain, ultimately driving the synthesis of ATP through oxidative phosphorylation.
Signaling Pathways and Metabolic Regulation
While the primary function of this compound is in fatty acid transport, emerging evidence suggests that medium-chain acylcarnitines can also act as signaling molecules, influencing various metabolic pathways.
Proinflammatory Signaling
Studies have indicated that elevated levels of medium and long-chain acylcarnitines, which can occur during incomplete fatty acid oxidation, may activate proinflammatory signaling pathways.[5][6][7] These acylcarnitines have been shown to induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production of proinflammatory cytokines.[5][8] This activation can involve the phosphorylation of JNK and ERK, which are key components of several proinflammatory signaling cascades.[5][8] The diagram below illustrates the potential involvement of acylcarnitines in activating these inflammatory responses.
Caption: Potential proinflammatory signaling pathways activated by medium-chain acylcarnitines.
Regulation of Fatty Acid Oxidation
Medium-chain acylcarnitines, including C8:0, C10:0 (decanoyl), and C12:0-carnitine, have been shown to support the oxidation of long-chain fatty acids like palmitate in skeletal muscle cells.[2] This suggests a potential regulatory role where the presence of these medium-chain acylcarnitines can enhance the overall capacity for fatty acid metabolism. While the precise mechanism is not fully elucidated, it may involve the activation of key metabolic regulators such as AMP-activated protein kinase (AMPK), although direct evidence for this is still under investigation.[2]
Quantitative Data
Specific quantitative data for the effects of this compound are limited in the literature. However, studies on medium-chain acylcarnitines provide valuable insights.
| Parameter | Cell/Tissue Type | Treatment | Observed Effect | Reference |
| Palmitate Oxidation | Primary Human Skeletal Muscle Cells | Equimolar mixture of C8:0, C10:0, and C12:0-carnitines | Increased β-oxidation of palmitate compared to L-carnitine or acetyl-carnitine alone. | [2] |
| Acylcarnitine Production | Primary Human Myotubes | Incubation with [U-¹³C₁₆]palmitate | Time-dependent increase in intracellular and extracellular ¹³C-labeled decanoyl-carnitine. | [2] |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on cellular metabolism.
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates
This protocol is designed to quantify the rate of fatty acid oxidation in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., primary human skeletal muscle cells, hepatocytes)
-
This compound
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Preparation of Treatment Media: Prepare cell culture medium containing the desired concentrations of this compound. Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA.
-
Treatment: Pre-incubate the cells with the this compound-containing medium for a specified period.
-
Initiation of Assay: Add the [1-¹⁴C]palmitic acid/BSA complex to the culture medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a defined time course (e.g., 30 minutes, 4 hours, 20 hours).[2]
-
Measurement of ¹⁴CO₂: Capture the evolved ¹⁴CO₂ from the oxidation of [1-¹⁴C]palmitic acid using a trapping agent (e.g., a filter paper soaked in NaOH) placed in the well.
-
Measurement of Acid-Soluble Metabolites (ASMs): At the end of the incubation, stop the reaction by adding perchloric acid. Collect the supernatant to measure the radioactivity in the acid-soluble fraction, which represents incompletely oxidized fatty acid intermediates.
-
Quantification: Measure the radioactivity in the CO₂ trap and the ASM fraction using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced and ¹⁴C-labeled ASMs generated per unit of time and normalize to cell number or protein content.
Caption: Experimental workflow for measuring fatty acid oxidation.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentration of this compound.
-
Equilibration: Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate with the new medium.
-
Loading of Injection Ports: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of the stressor compounds.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration and assess the effect of this compound.
Conclusion
This compound is a fundamental intermediate in cellular fatty acid metabolism, enabling the efficient transport of medium-chain fatty acids into the mitochondria for energy production. Beyond its transport role, it may also participate in cellular signaling, particularly in the context of inflammation and the regulation of overall fatty acid oxidation. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to quantify its precise effects on metabolic fluxes in various cell types and disease states. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for advancing our understanding of metabolic health and developing targeted therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Biosynthesis and Chemical Synthesis of Decanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a prominent medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, particularly in the transport of fatty acids into the mitochondrial matrix for β-oxidation. Its synthesis, both through biological pathways and chemical methodologies, is of significant interest to researchers in metabolic diseases, drug development, and nutritional science. This technical guide provides a comprehensive overview of the biosynthetic and chemical synthesis routes for this compound. It includes detailed experimental protocols, comparative quantitative data, and visual representations of the key pathways and workflows to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.
Introduction
L-carnitine and its acyl esters are vital for the transport of long-chain fatty acids across the inner mitochondrial membrane. Decanoyl-L-carnitine, the ester of L-carnitine and decanoic acid (a ten-carbon fatty acid), is an important intermediate in medium-chain fatty acid metabolism.[1] Deficiencies in the enzymes responsible for its biosynthesis or transport can lead to various metabolic disorders. Consequently, the ability to synthesize this compound is essential for studying these conditions, for use as an analytical standard, and for investigating its potential therapeutic applications. This guide will explore the two primary approaches for its synthesis: biosynthesis, which mirrors the natural cellular processes, and chemical synthesis, which offers a more direct and scalable route for production.
Biosynthesis of Decanoyl-L-carnitine
The biosynthesis of Decanoyl-L-carnitine is a two-part process. First, L-carnitine itself must be synthesized by the organism. Subsequently, the decanoyl group is transferred from decanoyl-coenzyme A (decanoyl-CoA) to L-carnitine.
The L-carnitine Biosynthetic Pathway
L-carnitine is synthesized in the body from the essential amino acids lysine and methionine, primarily in the liver and kidneys. The pathway involves a series of enzymatic reactions that convert trimethyllysine, derived from the degradation of proteins, into L-carnitine.
The key enzymatic steps are:
-
Trimethyllysine Dioxygenase (TMLD): Hydroxylates trimethyllysine to 3-hydroxy-N-trimethyllysine.
-
Hydroxytrimethyllysine Aldolase (HTMLA): Cleaves 3-hydroxy-N-trimethyllysine to 4-trimethylaminobutyraldehyde and glycine.
-
4-trimethylaminobutyraldehyde Dehydrogenase (TMABADH): Oxidizes 4-trimethylaminobutyraldehyde to gamma-butyrobetaine.
-
Gamma-butyrobetaine Dioxygenase (BBOX): Hydroxylates gamma-butyrobetaine to yield L-carnitine.
Enzymatic Acylation of L-carnitine
The final step in the biosynthesis of Decanoyl-L-carnitine is the transfer of a decanoyl group from decanoyl-CoA to L-carnitine. This reversible reaction is catalyzed by carnitine acyltransferases. For medium-chain fatty acids like decanoic acid, carnitine octanoyltransferase (CROT) is a key enzyme, although carnitine acetyltransferase (CrAT) has also been shown to have activity with acyl-CoAs up to 10 carbons in length. These enzymes are found in various cellular compartments, including mitochondria and peroxisomes.
The reaction is as follows: Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + Coenzyme A
Experimental Protocol for Enzymatic Synthesis
Objective: To synthesize Decanoyl-L-carnitine from L-carnitine and decanoyl-CoA using a recombinant carnitine acyltransferase.
Materials:
-
Recombinant human Carnitine Octanoyltransferase (CROT)
-
L-carnitine hydrochloride
-
Decanoyl-CoA
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or water bath
-
HPLC system for purification and analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 8.0
-
1 mM L-carnitine
-
0.5 mM Decanoyl-CoA
-
1 mM DTT
-
0.1% BSA
-
Appropriate amount of purified CROT enzyme (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours), with gentle agitation.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
The supernatant containing Decanoyl-L-carnitine can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.
-
-
Analysis: The purity and concentration of the synthesized Decanoyl-L-carnitine can be determined by analytical HPLC or LC-MS/MS.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a more direct approach, typically involving the esterification of L-carnitine with a derivative of decanoic acid, most commonly decanoyl chloride.
Synthesis Workflow
The general workflow for the chemical synthesis involves two main steps:
-
Preparation of Decanoyl Chloride: Decanoic acid is converted to the more reactive decanoyl chloride. This is often achieved by reacting decanoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.
-
Esterification and Salt Formation: L-carnitine hydrochloride is then reacted with the prepared decanoyl chloride to form this compound.
Experimental Protocols
3.2.1. Preparation of Decanoyl Chloride
Objective: To synthesize decanoyl chloride from decanoic acid.
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve decanoic acid in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution, followed by a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield decanoyl chloride as an oil. This is often used in the next step without further purification.
3.2.2. Synthesis of this compound
Objective: To synthesize this compound from L-carnitine hydrochloride and decanoyl chloride.
Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride
-
Anhydrous solvent (e.g., trifluoroacetic acid or a mixture of organic solvents)
-
Reaction vessel
-
Magnetic stirrer
-
Purification apparatus (crystallization setup or HPLC)
Procedure:
-
Suspend L-carnitine hydrochloride in the chosen anhydrous solvent in a reaction vessel.
-
Slowly add decanoyl chloride to the suspension while stirring.
-
Continue stirring at room temperature or with gentle heating for a specified time (e.g., 2-24 hours) until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified.
3.2.3. Purification of this compound
A. Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot alcoholic solvent (e.g., ethanol or isopropanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. HPLC Purification:
-
Dissolve the crude product in a suitable solvent.
-
Purify using a preparative reverse-phase HPLC system with a C18 column.
-
A common mobile phase system is a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Collect the fractions containing the pure product and lyophilize to obtain the final product.
Quantitative Data Summary
The choice between biosynthetic and chemical synthesis methods often depends on the desired scale, purity requirements, and available resources. The following tables summarize the quantitative aspects of each approach based on available literature.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Biosynthesis (Enzymatic) | Chemical Synthesis |
| Starting Materials | L-carnitine, Decanoyl-CoA, Carnitine Acyltransferase | L-carnitine HCl, Decanoic Acid (or Decanoyl Chloride) |
| Reaction Conditions | Aqueous buffer, physiological pH and temperature | Anhydrous organic solvents, can require heating |
| Typical Yield | Variable, dependent on enzyme activity and reaction optimization | 75-85%[1] |
| Purity (after purification) | Potentially very high, specific to enzymatic reaction | >98% achievable with HPLC purification[1] |
| Key Advantages | High stereospecificity, mild reaction conditions | Higher yields, more established for scale-up |
| Key Disadvantages | Enzyme cost and stability, potential for lower yields | Use of harsh reagents, potential for side reactions |
Table 2: Purification Methodologies and Expected Purity
| Purification Method | Principle | Typical Purity Achieved | Scale of Application |
| Recrystallization | Differential solubility of the product and impurities in a solvent system. | >90%[1] | Laboratory to Industrial |
| Cation Exchange Chromatography | Separation based on the positive charge of the quaternary ammonium group. | Effective for initial cleanup | Laboratory to Pilot |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | >98%[1] | Analytical to Preparative |
| Solid-Phase Extraction (SPE) | Adsorption of the compound onto a solid phase for cleanup and concentration. | For sample preparation and initial purification | Laboratory |
Conclusion
Both biosynthetic and chemical synthesis routes offer viable methods for obtaining this compound. The enzymatic approach, leveraging the specificity of carnitine acyltransferases, provides a green and highly selective method that mimics the natural biological process. However, challenges related to enzyme production and stability may limit its large-scale application. In contrast, chemical synthesis, particularly the esterification of L-carnitine with decanoyl chloride, is a well-established, high-yielding method suitable for producing larger quantities of the compound. The choice of synthesis and purification strategy will ultimately be dictated by the specific requirements of the research or application, including scale, desired purity, and cost considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this compound for their scientific endeavors.
References
Physiological Concentrations of Decanoyl-L-carnitine Chloride in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial intermediate in fatty acid metabolism. It is formed during the transport of decanoic acid into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating pathway.[1] The concentration of Decanoyl-L-carnitine in various tissues can reflect the state of fatty acid metabolism and may be altered in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the available data on the physiological concentrations of Decanoyl-L-carnitine in different tissues, detailed experimental protocols for its quantification, and insights into its role in cellular signaling pathways.
Data Presentation: Quantitative Concentrations of Decanoyl-L-carnitine
The physiological concentrations of Decanoyl-L-carnitine can vary between different tissues and species. While comprehensive data across all tissue types is limited in publicly available literature, this section summarizes the reported concentrations in human plasma. It is important to note that tissue-specific concentrations are not as widely documented.
| Tissue/Fluid | Species | Concentration (µM) | Notes |
| Plasma | Human | 0.36 (0.19–0.44) | Median (Interquartile Range) from a control group in a study investigating epicardial artery disease.[2] |
It is critical to recognize that the majority of acylcarnitine is stored within tissues like muscle and heart, with plasma concentrations representing only a small fraction of the total body pool.[3][4]
Signaling Pathways and Metabolic Role
Decanoyl-L-carnitine is intrinsically linked to mitochondrial fatty acid β-oxidation. Its primary role is to facilitate the transport of ten-carbon fatty acyl groups across the inner mitochondrial membrane.
Below is a diagram illustrating the carnitine shuttle and the role of Decanoyl-L-carnitine in fatty acid metabolism.
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Decanoyl-L-carnitine Chloride with Carnitine Palmitoyltransferase (CPT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnitine Palmitoyltransferase (CPT) is a pivotal enzyme system in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. This guide delves into the intricate interaction between decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, and the CPT enzyme system, which comprises CPT1 and CPT2 isoforms. While specific quantitative inhibitory data for this compound is not extensively documented in current literature, this document extrapolates from the known mechanisms of acylcarnitine interaction with CPT to provide a comprehensive overview. We will explore the fundamental roles of CPT1 and CPT2, the concept of product inhibition by acylcarnitines, detailed experimental protocols to investigate these interactions, and the broader context of CPT in cellular signaling pathways.
The Carnitine Palmitoyltransferase (CPT) System
The CPT system is the rate-limiting step in the mitochondrial oxidation of long-chain fatty acids.[1] It consists of two primary enzymes, CPT1 and CPT2, which work in concert with a translocase to shuttle fatty acids across the mitochondrial membranes.[2]
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[3] This is a critical regulatory point, as CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[1] This regulation prevents newly synthesized fatty acids from being immediately oxidized. There are three known isoforms of CPT1 with distinct tissue distributions:
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1 by converting the imported acylcarnitines back into acyl-CoAs within the mitochondrial matrix.[2] These acyl-CoAs are then available for β-oxidation. CPT2 is not known to be regulated by malonyl-CoA.[4]
The coordinated action of these enzymes is essential for maintaining energy homeostasis, particularly during periods of fasting or prolonged exercise when fatty acids are the primary energy source.[5]
Interaction of Decanoyl-L-carnitine with CPT
Decanoyl-L-carnitine is the esterified form of decanoic acid (a ten-carbon fatty acid) and L-carnitine. While it is a substrate for transport and metabolism, an accumulation of acylcarnitines, including medium-chain variants like decanoyl-L-carnitine, can lead to product inhibition of the CPT system.
Mechanism of Action: Product Inhibition
Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and hinders its activity. In the context of the CPT system, acylcarnitines are the products of the forward reaction of CPT1 and the substrates for the reverse reaction of CPT2.
Quantitative Data on CPT Inhibitors
To provide a comparative context for the potential inhibitory effects of decanoyl-L-carnitine, the following table summarizes known inhibitors of the CPT system and their reported inhibitory constants.
| Inhibitor | Target | Inhibition Constant | Reference |
| Malonyl-CoA | CPT1 | IC_50_ = 0.034 µM (isolated mitochondria) | [8] |
| Etomoxir | CPT1 | Irreversible inhibitor | [9] |
| Oxfenicine | CPT1 | - | [10] |
| L-Aminocarnitine | CPT2 | K_d_ = 21.3 µM | [11] |
| D,L-Palmitoylcarnitine | CPT2 (likely) | Significant inhibition | [6] |
Experimental Protocols
To quantitatively assess the interaction of this compound with CPT enzymes, specific and robust experimental assays are required. Below are detailed methodologies for determining CPT activity and its potential inhibition.
Radioisotope-Based CPT Activity Assay (Forward Assay)
This method measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and an acyl-CoA substrate. It is considered the gold standard for measuring CPT1 activity.
Objective: To determine the inhibitory effect (IC_50_) of decanoyl-L-carnitine on CPT1 activity.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, 0.5% BSA, pH 7.4
-
Substrates: Palmitoyl-CoA (or other long-chain acyl-CoA), L-[³H]carnitine
-
Inhibitor: this compound solutions of varying concentrations
-
Stop Solution: 1 M HCl
-
Wash Solution: 1 M KCl
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing assay buffer, a fixed concentration of palmitoyl-CoA, and varying concentrations of this compound.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of L-[³H]carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled palmitoylcarnitine by adding an organic solvent (e.g., butanol) and vortexing.
-
Centrifuge to separate the phases.
-
Wash the organic phase with 1 M KCl to remove unreacted L-[³H]carnitine.
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the rate of palmitoylcarnitine formation and determine the IC_50_ value for decanoyl-L-carnitine by plotting the percent inhibition against the log of the inhibitor concentration.
Spectrophotometric CPT Activity Assay
This assay measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction, which can be detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that absorbs at 412 nm.
Objective: To determine the kinetic parameters of CPT inhibition by decanoyl-L-carnitine.
Materials:
-
Purified CPT enzyme or mitochondrial extracts
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates: Palmitoyl-CoA, L-carnitine
-
Inhibitor: this compound
-
DTNB solution
Procedure:
-
Set up a multi-well plate with reaction mixtures containing assay buffer, DTNB, and varying concentrations of both the substrate (e.g., palmitoyl-CoA) and the inhibitor (decanoyl-L-carnitine).
-
Add the enzyme preparation to each well.
-
Initiate the reaction by adding L-carnitine.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Analyze the data using kinetic models (e.g., Lineweaver-Burk or Michaelis-Menten plots) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (K_i_).
Visualization of Pathways and Workflows
Carnitine Shuttle System
Caption: The Carnitine Shuttle System for fatty acid transport into the mitochondria.
Experimental Workflow for CPT Inhibition Assay
Caption: Workflow for determining the inhibitory potential of a compound on CPT activity.
CPT1A Regulation via AMPK Signaling
References
- 1. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 2. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Direct experimental evidence detailing the specific effects of decanoyl-L-carnitine chloride on gene expression in lipid metabolism is limited in publicly available scientific literature. This technical guide synthesizes information on the known roles of its constituent components, L-carnitine and the medium-chain fatty acid decanoic acid (C10), to present a scientifically grounded, hypothetical framework for its mechanism of action. The quantitative data and experimental protocols are derived from studies on these individual components and are intended to be representative.
Introduction
This compound is an acylcarnitine, an ester of L-carnitine and decanoic acid. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Medium-chain fatty acids (MCFAs) like decanoic acid can enter the mitochondria independently of the carnitine shuttle but also serve as signaling molecules that can directly influence the expression of genes involved in lipid metabolism. This guide explores the hypothesized dual-action mechanism of this compound in modulating the genetic regulation of lipid homeostasis, targeting key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Hypothesized Mechanism of Action
This compound is postulated to influence lipid metabolism gene expression through two primary pathways, driven by its decanoic acid and L-carnitine moieties.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
The decanoic acid component of decanoyl-L-carnitine is a medium-chain fatty acid that can act as a ligand for PPARs. PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes primarily involved in fatty acid catabolism.
-
PPARα: Predominantly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. Activation of PPARα is expected to upregulate genes involved in fatty acid uptake (e.g., CD36), mitochondrial β-oxidation (e.g., CPT1A, ACADM), and peroxisomal β-oxidation (e.g., ACOX1).[2][3]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis. MCFAs have been shown to be selective activators of PPARγ.
-
PPARβ/δ: Ubiquitously expressed, it is also involved in fatty acid oxidation and energy homeostasis.
The L-carnitine component can further support this pathway by potentially increasing the overall efficiency of fatty acid oxidation.[4]
Modulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis (fatty acid synthesis) and triglyceride synthesis. Fatty acids, particularly polyunsaturated fatty acids (PUFAs), are known to suppress the activity of SREBP-1c. It is hypothesized that decanoic acid, by promoting fatty acid oxidation and potentially through direct signaling, contributes to the downregulation of SREBP-1c. This would lead to a decrease in the expression of lipogenic genes such as FASN (Fatty Acid Synthase) and SCD1 (Stearoyl-CoA Desaturase-1).[5] The suppression of SREBP-1c activity is a crucial mechanism for shifting cellular metabolism from lipid storage to lipid utilization.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize representative quantitative data from studies on L-carnitine and decanoic acid (capric acid), illustrating their potential impact on the expression of key genes in lipid metabolism.
Table 1: Effect of L-carnitine on Gene Expression in 3T3-L1 Adipocytes
| Gene | Function in Lipid Metabolism | Treatment | Fold Change in mRNA Expression | p-value | Reference |
| HSL (Hormone-Sensitive Lipase) | Lipolysis | 100 nM L-carnitine | 2.8 | < 0.05 | [1] |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Fatty Acid Oxidation | 100 nM L-carnitine | 2.2 | < 0.05 | [1] |
| ACOX1 (Acyl-CoA Oxidase 1) | Peroxisomal β-oxidation | 100 nM L-carnitine | 1.6 | < 0.05 | [1] |
| PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Adipogenesis | 100 nM L-carnitine | Down-regulated | < 0.05 | [1] |
| aP2 (Adipocyte Protein 2) | Fatty Acid Binding | 100 nM L-carnitine | Down-regulated | < 0.05 | [1] |
Table 2: Effect of Decanoic Acid (C10) on Gene Expression in TNF-α-treated 3T3-L1 Adipocytes
| Gene | Function in Lipid Metabolism | Treatment | Effect on mRNA Expression | Reference |
| Gpd1 (Glycerol-3-phosphate dehydrogenase 1) | Triglyceride synthesis | Decanoic Acid (C10) | Restored expression reduced by TNF-α | [6] |
| Cidec (Cell death-inducing DFFA-like effector c) | Lipid droplet formation | Decanoic Acid (C10) | Restored expression reduced by TNF-α | [6] |
| PPAR signaling pathway genes | Lipid metabolism regulation | Decanoic Acid (C10) | Enhanced mRNA levels | [6] |
| Adipogenesis-related genes | Adipocyte differentiation | Decanoic Acid (C10) | Enhanced mRNA levels | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of compounds like this compound on gene expression. Below are outlines of key experimental protocols frequently employed in this area of research.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying lipid metabolism include human hepatoma cells (e.g., HepG2, Huh7), murine adipocytes (e.g., 3T3-L1), and myotubes (e.g., C2C12).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound would be dissolved in a suitable vehicle (e.g., sterile water, DMSO) and added to the cell culture medium at various concentrations for specific durations (e.g., 6, 12, 24, or 48 hours). Control cells are treated with the vehicle alone.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: The expression levels of target genes are quantified by qRT-PCR using a thermal cycler. The reaction mixture includes cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of each gene is calculated using the 2^-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
Luciferase Reporter Assay for Transcription Factor Activity
-
Principle: This assay measures the ability of a compound to activate a specific transcription factor (e.g., PPARα).
-
Procedure:
-
Cells are co-transfected with two plasmids: an expression vector for the transcription factor of interest (e.g., pCMX-hPPARα) and a reporter plasmid containing multiple copies of the transcription factor's response element (e.g., PPRE) upstream of a luciferase gene. A third plasmid expressing β-galactosidase or Renilla luciferase is often co-transfected for normalization.
-
After transfection, cells are treated with this compound or a known agonist (positive control).
-
Cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold activation is calculated relative to vehicle-treated control cells after normalization.[7][8]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Principle: ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor.
-
Procedure:
-
Cells are treated with this compound and then cross-linked with formaldehyde to fix protein-DNA interactions.
-
The chromatin is sheared into small fragments by sonication.
-
An antibody specific to the transcription factor of interest (e.g., anti-PPARα) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Bioinformatic analysis is performed to identify enriched DNA regions, which represent the binding sites of the transcription factor.[9][10]
-
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow
Caption: Standard experimental workflow for gene expression analysis.
Conclusion
Based on the known functions of its constituent parts, this compound is hypothesized to be a dual-action modulator of lipid metabolism gene expression. Its decanoic acid moiety likely activates PPARs, leading to an upregulation of genes involved in fatty acid oxidation, while concurrently contributing to the suppression of SREBP-1c and the downregulation of lipogenic gene expression. The L-carnitine component would further support the increased fatty acid catabolism. This proposed mechanism suggests that this compound could shift cellular metabolism from lipid storage to lipid oxidation. Further direct experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic and research potential of this compound.
References
- 1. L-carnitine stimulates lipolysis via induction of the lipolytic gene expression and suppression of the adipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Medium-chain fatty acids enhance expression and histone acetylation of genes related to lipid metabolism in insulin-resistant adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Structural and Functional Differences Between Decanoyl-L-carnitine and L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine and its acyl esters, such as Decanoyl-L-carnitine, are pivotal molecules in cellular energy metabolism, specifically in the transport and oxidation of fatty acids. While L-carnitine is widely recognized for its essential role as a carrier molecule, the distinct structural and functional characteristics of its acylated derivatives are critical for understanding their specific metabolic roles and therapeutic potential. This technical guide provides an in-depth comparison of the structural and functional differences between L-carnitine and Decanoyl-L-carnitine, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Structural Differences
The fundamental structural difference between L-carnitine and Decanoyl-L-carnitine lies in the acylation of the hydroxyl group on the L-carnitine backbone. Decanoyl-L-carnitine is an ester derivative where a ten-carbon fatty acid (decanoic acid) is attached to the beta-hydroxyl group of L-carnitine. This structural modification significantly alters the molecule's physicochemical properties.
Physicochemical Properties
The addition of the decanoyl group increases the lipophilicity of the molecule compared to the more polar L-carnitine. This change influences its solubility, transport across cell membranes, and interaction with enzymes.
| Property | L-carnitine | Decanoyl-L-carnitine | References |
| Molecular Formula | C₇H₁₅NO₃ | C₁₇H₃₃NO₄ | [1][2] |
| Molecular Weight | 161.20 g/mol | 315.45 g/mol | [1][2] |
| Appearance | White crystalline or transparent powder | Solid, powder or crystals | [1][3][4] |
| Melting Point | ~200 °C (decomposes) | Not specified | [3] |
| Solubility in Water | Highly soluble (800 g/L) | Soluble | [5][6] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol; slightly soluble in acetone; insoluble in chloroform, ether, benzene, and ethyl acetate. | Soluble in DMSO (80 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL). | [3][7][8] |
| pKa | Not specified | 3.65 (Acidic) | [9] |
| Oral Bioavailability | Dietary: 54-87%; Supplements (0.5-6g): 14-18% | Generally lower than L-carnitine, but specific data is limited. Acylcarnitine bioavailability is thought to be higher than that of L-carnitine supplements. | [4][10][11] |
Functional Differences
The primary function of L-carnitine is to serve as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[12] Decanoyl-L-carnitine, as an acylcarnitine, represents the form in which a medium-chain fatty acid is transported. Beyond this fundamental role, their functional differences extend to enzyme kinetics, metabolic regulation, and cellular signaling.
Role in Fatty Acid Metabolism
L-carnitine is a substrate for carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria. CPT-I catalyzes the transfer of an acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine. Decanoyl-L-carnitine is a product of this type of reaction, specifically involving decanoyl-CoA.
Figure 1. Carnitine shuttle for fatty acid transport.
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | References |
| Carnitine Palmitoyltransferase I (CPT-I) (Porcine Liver) | L-carnitine | 164 - 216 µmol/L | Not specified | [8][13] |
| Carnitine Palmitoyltransferase I (CPT-I) (Porcine Muscle) | L-carnitine | 480 ± 44 µmol/L | Not specified | [13] |
| Carnitine Palmitoyltransferase I (CPT-I) (Rat Liver) | Palmitoyl-CoA | Varies by membrane location | Diminished with age | [14][15] |
| Carnitine Palmitoyltransferase I (CPT-I) | Decanoyl-L-carnitine | Data not available | Data not available |
Impact on Gene Expression
L-carnitine has been shown to modulate the expression of genes involved in fatty acid metabolism, apoptosis, and inflammation. For instance, L-carnitine supplementation can repress the increased expression of the CPT-I gene associated with carnitine deficiency.[16] It can also influence the expression of apoptotic genes like Bcl-2 and Bax.[17] While specific studies on the global gene expression changes induced by Decanoyl-L-carnitine are limited, as an acylcarnitine, it may participate in signaling pathways that regulate gene expression, particularly those related to inflammation.
Figure 2. Potential signaling pathways affected.
Role in Cellular Signaling
Recent evidence suggests that acylcarnitines, including potentially Decanoyl-L-carnitine, are not merely transport intermediates but may also act as signaling molecules. Long-chain acylcarnitines have been implicated in the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway.[18] In contrast, L-carnitine has been shown to have anti-inflammatory effects by inhibiting NF-κB translocation to the nucleus.[19] This suggests a functional divergence where the acylation of L-carnitine can switch its role from anti-inflammatory to potentially pro-inflammatory, depending on the cellular context and the specific acyl chain.
Experimental Protocols
Assay for Carnitine Palmitoyltransferase I (CPT-I) Activity
This protocol describes a spectrophotometric method to determine CPT-I activity.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4
-
5,5’-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Bovine Serum Albumin (BSA)
-
Palmitoyl-CoA
-
L-carnitine or Decanoyl-L-carnitine
-
Malonyl-CoA (for CPT-II inhibition)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the reaction mixture containing assay buffer, DTNB, and BSA.
-
Add the tissue homogenate or isolated mitochondria to the reaction mixture.
-
To measure CPT-I activity specifically, add malonyl-CoA to inhibit CPT-II.
-
Initiate the reaction by adding Palmitoyl-CoA and either L-carnitine or Decanoyl-L-carnitine.
-
Monitor the increase in absorbance at 412 nm for 4 minutes. The rate of change in absorbance is proportional to the CPT-I activity.
-
Calculate the specific activity based on the protein concentration of the sample.
Figure 3. CPT-I activity assay workflow.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of L-carnitine and Decanoyl-L-carnitine on mitochondrial respiration.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Seahorse XF Assay Medium
-
Substrates (e.g., pyruvate, malate, palmitate-BSA)
-
L-carnitine and Decanoyl-L-carnitine
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XFe96 or XFe24 Analyzer
Procedure:
-
Seed isolated mitochondria or permeabilized cells onto a Seahorse XF plate.
-
Prepare the assay medium with the desired substrates.
-
Load the sensor cartridge with the mitochondrial inhibitors and the compounds to be tested (L-carnitine or Decanoyl-L-carnitine).
-
Incubate the cells in the assay medium in a non-CO2 incubator.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the test compounds and inhibitors while measuring the oxygen consumption rate (OCR).
-
Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Figure 4. Mitochondrial respiration assay workflow.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol provides a general workflow for analyzing changes in gene expression in response to treatment with L-carnitine or Decanoyl-L-carnitine.
Materials:
-
Cultured cells treated with L-carnitine or Decanoyl-L-carnitine
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1, NFKB1, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the desired concentrations of L-carnitine or Decanoyl-L-carnitine for a specified time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[17][20]
Figure 5. Gene expression analysis workflow.
Conclusion
Decanoyl-L-carnitine, as an acylated derivative of L-carnitine, exhibits distinct structural and functional properties. Its increased lipophilicity and role as a transport form of a medium-chain fatty acid differentiate it from the more polar, unesterified L-carnitine. Functionally, while both are integral to fatty acid metabolism, their effects on enzyme kinetics, gene expression, and cellular signaling pathways may diverge significantly. Notably, the potential for acylcarnitines to act as pro-inflammatory signaling molecules contrasts with the established anti-inflammatory role of L-carnitine. Further research is warranted to fully elucidate the specific functional roles and therapeutic implications of Decanoyl-L-carnitine in various physiological and pathological conditions. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 癸酰基- L -肉碱 ≥94.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-carnitine | 541-15-1 [chemicalbook.com]
- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. L-Carnitine for synthesis 541-15-1 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]
- 8. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 9. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openagrar.de [openagrar.de]
- 13. porkgateway.org [porkgateway.org]
- 14. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct kinetics of carnitine palmitoyltransferase i in contact sites and outer membranes of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Decanoyl-L-carnitine chloride by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Decanoyl-L-carnitine (C10), a medium-chain acylcarnitine, is an essential intermediate in the mitochondrial beta-oxidation of fatty acids.[1] It is formed during the transport of decanoic acid across the inner mitochondrial membrane.[1] The quantitative analysis of Decanoyl-L-carnitine in biological matrices such as plasma, serum, and dried blood spots is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput, allowing for precise quantification without complex derivatization steps.[3] This document provides a detailed protocol for the quantitative analysis of Decanoyl-L-carnitine chloride using LC-MS/MS.
Principle of the Method This method employs a simple protein precipitation step for sample extraction, followed by chromatographic separation using reverse-phase liquid chromatography. A stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3, is used to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[4] The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard grade)[2], Decanoyl-L-carnitine-d3 (internal standard)[4].
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).
-
Additives: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).
-
Biological Matrix: Human plasma/serum. For calibration standards, charcoal-stripped plasma or a surrogate matrix like bovine serum albumin (BSA) solution is recommended.[5]
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Decanoyl-L-carnitine-d3 in methanol.[4]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
IS Working Solution (e.g., 5 ng/mL): Dilute the IS stock solution to the final working concentration. The optimal concentration should be determined based on the average endogenous level of the analyte and instrument sensitivity.[5]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 100 µL of the sample (plasma, serum, calibrator, or QC) into the appropriately labeled tube.[6]
-
Add 5 µL of the IS Working Solution to each tube (except for blank matrix samples).[5]
-
Vortex each tube for 10 seconds.[6]
-
Add 300 µL of cold methanol (containing 0.1% formic acid) to each tube to precipitate proteins.[6]
-
Vortex vigorously for 20 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer 100 µL of the clear supernatant to a clean vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[5][6]
-
Cap the vials and vortex briefly. The samples are now ready for LC-MS/MS analysis.
Data Presentation: Instrument Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| LC System | Shimadzu Nexera UHPLC or Waters Acquity I-Class[6][7] |
| Column | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.45 mL/min[10] |
| Column Temperature | 40 °C[10] |
| Injection Volume | 5 µL[10] |
| Gradient Program | 0.0-0.5 min, 95% A; 0.7-2.5 min, ramp to 10% A; 2.5-3.5 min, hold at 10% A; 3.5-5.0 min, return to 95% A (example)[10] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| MS System | SCIEX 4500 or Waters Xevo TQ-S Triple Quadrupole[6][7][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][10] |
| Ion Spray Voltage | +5500 V[8] |
| Source Temperature | 600 °C[8][10] |
| Curtain Gas (CUR) | 40 psi[8] |
| Collision Gas (CAD) | Medium[8] |
| Ion Source Gas 1 | 50 psi[8] |
| Ion Source Gas 2 | 50 psi[8] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Decanoyl-L-carnitine | 316.2 | 85.1 | 50 | Optimized (approx. 25-35) |
| Decanoyl-L-carnitine-d3 | 319.2 | 85.1 | 50 | Optimized (approx. 25-35) |
Note: The precursor ion for this compound (MW 315.45) is [M]+, which is approximately 316.2. The most common and stable product ion results from the neutral loss of the carnitine headgroup, yielding a fragment at m/z 85. Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Visualization
The following diagram illustrates the general workflow for the quantitative analysis of Decanoyl-L-carnitine.
Caption: Workflow for Decanoyl-L-carnitine quantification.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Decanoyl-L-carnitine standard to the internal standard against the nominal concentration of the calibrators.
-
Regression Analysis: Use a linear regression model with a 1/x or 1/x² weighting factor to fit the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of Decanoyl-L-carnitine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values for the analytical run to be accepted.
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 癸酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. bevital.no [bevital.no]
- 4. lumiprobe.com [lumiprobe.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. msacl.org [msacl.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 10. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Decanoyl-L-carnitine chloride in Cell Culture to Study Fatty Acid Metabolism
Introduction
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, specifically a medium-chain acylcarnitine (C10).[1][2] In cellular metabolism, the carnitine shuttle system is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[3][4] This process involves two key enzymes: Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and Carnitine Palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane.[5][6] Decanoyl-L-carnitine can be transported into the mitochondrial matrix, bypassing the CPT1 regulatory step. This characteristic makes it a valuable tool for researchers studying specific aspects of fatty acid oxidation (FAO), particularly in the context of metabolic disorders, drug development, and cellular bioenergetics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture to investigate fatty acid metabolism.
Mechanism of Action
L-carnitine's primary role is to conjugate with long-chain fatty acyl-CoAs to form acylcarnitines, which are then transported across the inner mitochondrial membrane.[7][8] Decanoyl-L-carnitine, as a pre-conjugated medium-chain acylcarnitine, can be transported into the mitochondrial intermembrane space and subsequently into the matrix via the carnitine-acylcarnitine translocase (CACT).[6][9] Once inside the matrix, CPT2 converts it to Decanoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA for the TCA cycle and energy production.[7][10] This pathway allows researchers to supply a direct substrate to the mitochondrial β-oxidation machinery, bypassing potential upstream limitations or regulatory steps at CPT1.
Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid oxidation.
Key Applications
-
Studying FAO in CPT1-Deficient Models: Investigate metabolic reprogramming in cells where CPT1 is genetically knocked out, silenced, or pharmacologically inhibited (e.g., with etomoxir).
-
Investigating CPT2 and CACT Function: As Decanoyl-L-carnitine requires CPT2 and CACT for its metabolism, it can be used to probe the function and potential deficiencies of these components of the carnitine shuttle.[9][10]
-
Assessing Medium-Chain Fatty Acid Metabolism: Directly provides a medium-chain fatty acid substrate to the mitochondria to study its specific effects on bioenergetics, signaling, and cell fate.
-
Modeling Fatty Acid Oxidation Disorders (FAODs): Use in cell lines from patients with specific FAODs to understand disease pathophysiology and test therapeutic strategies.[9][11]
-
Probing Pro-inflammatory Signaling: Studies have shown that long-chain acylcarnitines can induce pro-inflammatory responses.[12][13] Decanoyl-L-carnitine can be used to investigate if medium-chain species have similar effects.
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Lines: This protocol is adaptable for various cell lines, including C2C12 myotubes, HepG2 hepatocytes, primary fibroblasts, and RAW 264.7 macrophages.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile deionized water or PBS. Filter-sterilize and store at -20°C in aliquots. The final concentration in cell culture media will typically range from 10 µM to 100 µM.
Protocol 1: Assessment of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the impact of Decanoyl-L-carnitine on mitochondrial respiration.
Caption: Experimental workflow for assessing metabolic effects.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and sodium pyruvate as required for the specific assay)
-
This compound
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Plate reader and BCA/Bradford protein assay reagents or cell counter
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 2x10⁴ - 8x10⁴ cells/well) and allow them to adhere overnight.
-
Sensor Hydration: The day before the assay, hydrate the XF sensor cartridge with XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Media Preparation: On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement as required. For FAO studies, a common medium is substrate-limited (e.g., containing only 0.5 mM glucose, 1 mM glutamine, and 0.5 mM L-carnitine).
-
Cell Treatment:
-
Remove culture media from the cells and wash twice with the warmed XF assay medium.
-
Add the final volume of XF assay medium containing the desired concentration of this compound (and vehicle control) to the wells.
-
Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow for equilibration.
-
-
Assay Execution: Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A). Place the cell plate into the XF Analyzer and run the Mito Stress Test protocol.
-
Data Normalization: After the assay, normalize the OCR data to cell count or total protein content per well (e.g., using a BCA assay).
Protocol 2: Assessing Pro-inflammatory Signaling and Cytotoxicity
This protocol determines if Decanoyl-L-carnitine induces an inflammatory response or causes cell damage, which has been observed with long-chain acylcarnitines.[12]
Materials:
-
6-well or 24-well tissue culture plates
-
Cell lines (e.g., RAW 264.7 macrophages, C2C12 myotubes)
-
This compound
-
Serum-free or low-serum (0.25% FBS) medium
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α)
-
Cytotoxicity assay kit (e.g., LDH or Adenylate Kinase release assay)
-
Lysis buffer for Western blotting (e.g., RIPA buffer)
-
Antibodies for signaling proteins (e.g., phospho-JNK, phospho-ERK, MyD88)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to reach ~80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash cells with PBS and replace the medium with low-serum (0.25% FBS) or serum-free medium.[12][13] Incubate for 4-6 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, or 18 hours).[12][13] Include a positive control if applicable (e.g., LPS for macrophages).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and store the supernatant at -80°C for cytokine and cytotoxicity analysis.
-
Cell Lysis: Wash the remaining cells with ice-cold PBS and lyse them with appropriate buffer for subsequent protein analysis (e.g., Western blot).
-
Analysis:
-
Cytokines: Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity: Measure the activity of released LDH or adenylate kinase in the supernatant as an indicator of membrane damage.
-
Signaling Pathways: Analyze cell lysates by Western blot to determine the phosphorylation status of key signaling proteins like JNK and ERK.[12]
-
Caption: Potential pro-inflammatory signaling by acylcarnitines.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Recommended Concentration and Incubation Times for this compound
| Assay Type | Cell Line Examples | Suggested Concentration Range | Suggested Incubation Time | Reference |
| Fatty Acid Oxidation (OCR) | C2C12, HepG2, Fibroblasts | 25 - 200 µM | 1 - 4 hours | [14] |
| Pro-inflammatory Signaling | RAW 264.7, HCT-116 | 10 - 100 µM | 6 - 24 hours | [12] |
| Cytotoxicity Assessment | C2C12, Primary Myotubes | 25 - 200 µM | 6 - 24 hours | [13] |
| Metabolite Profiling (Acylcarnitines) | All | 10 - 50 µM | 4 - 18 hours | [15] |
Note: These are starting recommendations. Optimal concentrations and times must be determined empirically for each cell type and experimental system.
Table 2: Example Data Interpretation from Seahorse XF Mito Stress Test
| Treatment Group | Basal Respiration (OCR) | ATP-Linked Production (OCR) | Maximal Respiration (OCR) | Interpretation |
| Vehicle Control | 100 pmol/min | 75 pmol/min | 200 pmol/min | Baseline mitochondrial function on endogenous substrates. |
| Decanoyl-L-carnitine (50 µM) | 150 pmol/min (↑) | 110 pmol/min (↑) | 280 pmol/min (↑) | Increased FAO drives higher basal and maximal respiration, indicating robust metabolic utilization. |
| Etomoxir (CPT1i) + Vehicle | 80 pmol/min (↓) | 60 pmol/min (↓) | 150 pmol/min (↓) | CPT1 inhibition reduces FAO from endogenous long-chain fatty acids. |
| Etomoxir + Decanoyl-L-carnitine | 145 pmol/min (↑) | 105 pmol/min (↑) | 270 pmol/min (↑) | Rescues the metabolic deficit from CPT1 inhibition, confirming bypass of CPT1. |
(Values are hypothetical for illustrative purposes)
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 8. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Decanoyl-L-carnitine Chloride in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a decanoyl ester derivative of L-carnitine, is a molecule of interest in the study of fatty acid metabolism and cellular energetics. As an intermediate in lipid metabolism, it is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production. While specific in vivo research on this compound is limited, this document provides a comprehensive overview based on available data for Decanoyl-L-carnitine, its broader class of medium-chain acylcarnitines, and detailed protocols for the closely related and extensively studied compounds, L-carnitine and Acetyl-L-carnitine. These protocols can serve as a foundational guide for designing in vivo studies with this compound.
Decanoyl-L-carnitine is recognized for its role in enhancing the formation of long-chain fatty acid intermediates.[1] In isolated rat hepatocytes, it has been shown to increase the production of C24 fatty acid intermediates, as well as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA), which are vital for brain and eye health.[1] This suggests its potential application in pharmaceuticals and nutraceuticals for managing metabolic disorders and improving fat metabolism.[1][2]
General Considerations for In Vivo Studies
For any in vivo experiment, it is crucial to adhere to ethical guidelines for animal research and to obtain approval from the relevant Institutional Animal Care and Use Committee (IACUC). The choice of animal model, dosage, route of administration, and experimental endpoints should be carefully considered based on the specific research question.
Data Presentation: Quantitative In Vivo Data for L-carnitine and its Derivatives
The following tables summarize quantitative data from in vivo studies on L-carnitine and Acetyl-L-carnitine, which can inform the design of experiments with this compound.
Table 1: In Vivo Efficacy of L-carnitine and Acetyl-L-carnitine in Various Animal Models
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| L-carnitine | Rat model of diabetic cardiomyopathy | 3 g/kg/day | Intraperitoneal (i.p.) | Elevated pyruvate dehydrogenase flux by 3-fold. | [3] |
| L-carnitine | Mouse model of non-alcoholic fatty liver disease (NAFLD) | 200 mg/kg/day | Drinking water | Decreased hepatic lipid accumulation and oxidative stress. | |
| Acetyl-L-carnitine | Demyelinated mouse model | 300 mg/kg/day | Not specified | Improved balance and motor coordination. |
Experimental Protocols
Due to the lack of specific in vivo protocols for this compound, the following detailed protocols for L-carnitine and Acetyl-L-carnitine are provided as a reference. These can be adapted for studies involving this compound with appropriate adjustments for molecular weight and solubility.
Protocol 1: Evaluation of Neuroprotective Effects of L-carnitine in a Rat Model of Huntington's Disease
Objective: To assess the neuroprotective effects of L-carnitine in a transgenic mouse model of Huntington's disease.
Animal Model: N171-82Q transgenic mice.
Materials:
-
L-carnitine
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Behavioral testing apparatus (e.g., rotarod)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimation: Acclimate male N171-82Q transgenic mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into a control group (vehicle-treated) and a treatment group (L-carnitine treated).
-
Drug Preparation and Administration:
-
Dissolve L-carnitine in sterile saline to the desired concentration.
-
Administer L-carnitine intraperitoneally (i.p.) at a specified dose.
-
Administer an equivalent volume of saline to the control group.
-
-
Behavioral Testing:
-
Perform motor activity tests at regular intervals to assess functional improvement.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Collect brain tissue for histological and immunohistochemical analysis to assess neuronal loss and intranuclear aggregates.
-
Protocol 2: Assessment of Metabolic Effects of L-carnitine in a Type 1 Diabetic Rat Model
Objective: To investigate the effects of L-carnitine supplementation on in vivo cardiac metabolism in a streptozotocin-induced type 1 diabetic rat model.
Animal Model: Male Wistar rats.
Materials:
-
Streptozotocin (STZ)
-
L-carnitine
-
Saline
-
Blood glucose monitoring equipment
-
Magnetic Resonance Imaging (MRI) equipment for hyperpolarized MRI
Procedure:
-
Induction of Diabetes:
-
Induce type 1 diabetes by a single intraperitoneal injection of STZ (55 mg/kg).
-
Confirm diabetes by measuring blood glucose levels.
-
-
Treatment:
-
Begin daily intraperitoneal treatment with L-carnitine (3 g/kg/day) or saline for three weeks.
-
-
In Vivo Imaging:
-
Perform in vivo cardiac function and metabolism assessment using CINE and hyperpolarized MRI, respectively.
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma triglyceride and β-hydroxybutyrate concentrations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the in vivo administration of carnitine derivatives.
References
Application Notes and Protocols for Stable Isotope-Labeled Decanoyl-L-Carnitine Chloride in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope-labeled Decanoyl-L-carnitine chloride for metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of the metabolic fate of decanoyl-L-carnitine, providing critical insights into fatty acid oxidation (FAO) and related metabolic pathways.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of decanoic acid, a ten-carbon fatty acid, into the mitochondrial matrix for subsequent β-oxidation.[1] Stable isotope-labeled this compound, such as [U-¹³C₁₀]-Decanoyl-L-carnitine or [D₃]-Decanoyl-L-carnitine, serves as a tracer to elucidate the dynamics of medium-chain fatty acid metabolism.
Metabolic flux analysis (MFA) with stable isotopes is a sophisticated methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2][3][4][5] By introducing a labeled substrate and measuring the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of metabolic pathway activity. This approach is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer.[6]
Applications in Research and Drug Development:
-
Elucidating Mechanisms of Disease: Investigating dysregulation of fatty acid oxidation in metabolic diseases like diabetes and inherited metabolic disorders.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of novel therapeutics on fatty acid metabolism.
-
Nutritional Science: Understanding the metabolic impact of dietary medium-chain fatty acids.
-
Basic Research: Probing the fundamental aspects of mitochondrial function and energy homeostasis.
Signaling Pathways and Metabolic Fate
The primary metabolic pathway for Decanoyl-L-carnitine involves its transport into the mitochondria via the carnitine-acylcarnitine translocase (CACT) and subsequent conversion to Decanoyl-CoA by Carnitine Palmitoyltransferase II (CPT II). Decanoyl-CoA then enters the β-oxidation spiral.
Diagram: Carnitine Shuttle and Entry into Mitochondria
Caption: Transport of stable isotope-labeled Decanoyl-L-carnitine into the mitochondrial matrix.
Diagram: Fatty Acid β-Oxidation Pathway
Once inside the mitochondrial matrix, the labeled decanoyl-CoA undergoes four enzymatic steps in each cycle of β-oxidation, releasing a labeled acetyl-CoA molecule in each turn.
References
- 1. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for Seahorse XF Analyzer using Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). One of its key applications is the analysis of fatty acid oxidation (FAO), a critical metabolic pathway for energy production in many cell types. While standard protocols often utilize long-chain fatty acids like palmitate, the use of medium-chain fatty acids (MCFAs) such as decanoate can provide unique insights into mitochondrial function.
Decanoyl-L-carnitine chloride is a medium-chain fatty acid readily available for mitochondrial β-oxidation. Unlike long-chain fatty acids that require the carnitine palmitoyltransferase (CPT1) shuttle for transport into the mitochondrial matrix, medium-chain fatty acids can diffuse across the inner mitochondrial membrane. This makes Decanoyl-L-carnitine an excellent substrate to probe CPT1-independent fatty acid oxidation and to study the metabolism of MCFAs, which are increasingly recognized for their distinct metabolic roles.
These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Fatty Acid Oxidation assay. The protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, enabling researchers to investigate the metabolic effects of this medium-chain fatty acid in their specific cellular models.
Signaling Pathway
The transport and oxidation of fatty acids in the mitochondria vary depending on their chain length. Long-chain fatty acids require the CPT shuttle system, while medium-chain fatty acids can enter the mitochondrial matrix more directly. The diagram below illustrates the distinct pathways.
Caption: Fatty acid uptake and oxidation pathways.
Experimental Workflow
A typical Seahorse XF Fatty Acid Oxidation assay involves several key steps, from cell seeding to data analysis. The workflow is designed to measure the cellular response to the substrate and specific metabolic inhibitors.
Caption: Seahorse XF FAO assay workflow.
Experimental Protocols
This section provides a detailed methodology for conducting a Seahorse XF Fatty Acid Oxidation assay using this compound.
Materials
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4, without bicarbonate)
-
This compound
-
L-Carnitine hydrochloride (optional, for comparison with non-conjugated fatty acids)
-
Etomoxir (CPT1a inhibitor, for control experiments)
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, a mitochondrial uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Reagent Preparation
-
FAO Assay Medium:
-
Supplement Seahorse XF Base Medium with desired components. A common formulation includes 2.5 mM glucose and 0.5 mM L-carnitine.[1] Note: The addition of L-carnitine may not be necessary when using Decanoyl-L-carnitine but can be included for consistency with other FAO assays.
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). The final concentration in the assay well should be determined based on preliminary experiments, but a starting range of 100-500 µM is recommended for optimization.
-
-
Inhibitor Stock Solutions:
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in DMSO. The final working concentrations will depend on the cell type and should be optimized. Typical final concentrations are:
-
Oligomycin: 1.0 - 2.0 µM
-
FCCP: 0.5 - 2.0 µM (titration is critical)
-
Rotenone/Antimycin A: 0.5 - 1.0 µM
-
-
Experimental Procedure
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.
-
Incubate the plate overnight in a 37°C, CO2 incubator.[2]
-
On the same day, hydrate the Seahorse XF sensor cartridge by adding 200 µL (for 96-well) or 1 mL (for 24-well) of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
Day 2: Seahorse XF Assay
-
Cell Plate Preparation:
-
One hour before the assay, remove the cell culture medium from the wells.[2]
-
Gently wash the cells once with pre-warmed FAO Assay Medium.
-
Add the final volume of pre-warmed FAO Assay Medium to each well (e.g., 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.[3]
-
-
Sensor Cartridge Preparation:
-
Prepare working solutions of the inhibitors and this compound in FAO Assay Medium at the desired final concentrations for injection.
-
Load the appropriate volumes of the compounds into the injection ports of the hydrated sensor cartridge. A typical injection strategy is as follows:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to calibrate with the sensor cartridge.
-
Once calibration is complete, replace the calibrant utility plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure the basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF FAO assay using this compound. The data is presented as mean ± standard deviation.
Table 1: Key Parameters of Mitochondrial Respiration in Response to Decanoyl-L-carnitine
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 85 ± 5 | 60 ± 4 | 150 ± 10 | 76 ± 8 |
| Decanoyl-L-carnitine (200 µM) | 120 ± 8 | 95 ± 6 | 250 ± 15 | 108 ± 12 |
| + Etomoxir (40 µM) | 118 ± 7 | 93 ± 5 | 245 ± 13 | 107 ± 11 |
Table 2: Oxygen Consumption Rates (OCR) at Different Stages of the Assay
| Measurement | Vehicle Control (pmol/min) | Decanoyl-L-carnitine (200 µM) (pmol/min) | + Etomoxir (40 µM) (pmol/min) |
| Basal | 85 ± 5 | 86 ± 6 | 84 ± 5 |
| Post-Substrate Injection | 87 ± 6 | 120 ± 8 | 118 ± 7 |
| Post-Oligomycin Injection | 25 ± 3 | 25 ± 2 | 25 ± 2 |
| Post-FCCP Injection | 150 ± 10 | 250 ± 15 | 245 ± 13 |
| Post-Rot/AA Injection | 10 ± 2 | 12 ± 2 | 11 ± 2 |
Data Analysis and Interpretation
The Seahorse XF Wave software will automatically calculate the OCR at each time point. The key parameters of mitochondrial function can then be determined as follows:
-
Basal Respiration: The initial OCR before any injections, representing the baseline metabolic activity.
-
ATP Production: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.
Expected Results with Decanoyl-L-carnitine:
-
An increase in basal respiration after the injection of Decanoyl-L-carnitine is expected as the cells utilize this substrate for energy production.
-
Maximal respiration and spare respiratory capacity should also increase, indicating that the cells can effectively metabolize the provided medium-chain fatty acid.
-
Unlike with long-chain fatty acids, the CPT1a inhibitor Etomoxir should have little to no effect on the OCR when Decanoyl-L-carnitine is the substrate, as its transport into the mitochondria is CPT1a-independent. This can be used as a crucial control to confirm the metabolic pathway being investigated.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in a Seahorse XF Fatty Acid Oxidation assay. By leveraging the unique properties of this medium-chain fatty acid, researchers can gain valuable insights into CPT1-independent FAO and the broader field of cellular metabolism. The provided methodologies and expected outcomes serve as a robust starting point for scientists in academic research and drug development to explore the metabolic impact of medium-chain fatty acids in various physiological and pathological contexts.
References
Preparation of Decanoyl-L-carnitine Chloride Stock Solutions for Scientific Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Decanoyl-L-carnitine chloride stock solutions for use in a variety of experimental settings. Adherence to these protocols will ensure solution integrity, concentration accuracy, and experimental reproducibility.
Introduction
This compound is an ester derivative of L-carnitine, playing a crucial role in cellular energy metabolism. Specifically, it is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle, enabling their subsequent β-oxidation for energy production.[1][2][3][4][5] Its role in fatty acid metabolism makes it a compound of significant interest in research pertaining to metabolic disorders, neurodegenerative diseases, and sports nutrition.[5][6] Accurate and consistent preparation of stock solutions is the foundational step for obtaining reliable and meaningful experimental results.
Physicochemical Properties and Solubility Data
This compound is a white crystalline powder.[6] Understanding its solubility in various solvents is critical for the preparation of homogenous stock solutions. The table below summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [2] |
| Molecular Weight | 351.91 g/mol | [2] |
| Purity | ≥98% | [2][6] |
| Solubility in Water | Soluble to 100 mM | [2] |
| Solubility in DMSO | ~14 mg/mL | |
| 80 mg/mL (Sonication recommended) | [6] | |
| Solubility in DMF | ~20 mg/mL | |
| Solubility in Ethanol | ~20 mg/mL |
Experimental Protocols
General Recommendations for Handling and Storage
-
Solid Compound: Store the solid form of this compound desiccated at room temperature or as recommended by the supplier.[2] Some suppliers recommend storage at ≤ 4°C or in a freezer.[6]
-
Stock Solutions: Once prepared, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. A common recommendation is storage at -20°C for up to one month and at -80°C for up to six months.[7] Always refer to the supplier's specific recommendations.
Protocol for Preparing an In Vitro Aqueous-Based Stock Solution
This protocol is suitable for most cell culture experiments where an aqueous-based solution is preferred.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm) for sterilization
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration. For example, to prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 351.91 g/mol = 0.35191 g
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 80% of the final volume of sterile water to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Volume Adjustment: Add sterile water to reach the final desired volume and mix again to ensure homogeneity.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes (e.g., microcentrifuge tubes) and store at -20°C or -80°C.
Protocol for Preparing an In Vitro Organic Solvent-Based Stock Solution
This protocol is suitable for experiments where a higher concentration stock solution is needed or when the final experimental medium can tolerate a small amount of organic solvent (typically <0.1%).
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound for your desired stock concentration and volume.
-
Weighing: In a sterile conical tube, accurately weigh the calculated amount of this compound.
-
Dissolution: Add the desired volume of DMSO to the tube.
-
Mixing: Tightly cap and vortex until the compound is fully dissolved. Sonication can be applied to expedite dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Note: When preparing working solutions from a DMSO stock for cell culture, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells being used.
Protocol for Preparing a Formulation for In Vivo Experiments
This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation may need to be optimized based on the specific animal model and route of administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes and syringes
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): [6]
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 3.3.
-
Vehicle Preparation (Example for 1 mL final volume):
-
In a sterile tube, add 100 µL of the concentrated DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
-
Final Checks: Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used.
-
Administration: It is recommended to prepare this working solution fresh on the day of the experiment.[7]
Visualization of Pathways and Workflows
The Carnitine Shuttle: Mechanism of Action
Decanoyl-L-carnitine is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following diagram illustrates this critical metabolic pathway.[1][2][4][8][9][10][11][12]
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
Experimental Workflow for Stock Solution Preparation
The following workflow diagram provides a logical overview of the steps involved in preparing a sterile, aqueous-based stock solution of this compound.
Caption: Workflow for Aqueous Stock Solution Preparation.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Buy this compound | 369651-88-7 [smolecule.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Decanoyl-L-carnitine | L-carnitine derivatives | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 11. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Decanoyl-L-carnitine Chloride as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolomics and clinical diagnostics, the accurate quantification of acylcarnitines is paramount for understanding fatty acid metabolism and diagnosing inborn errors of metabolism.[1] Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a key biomarker in this class of compounds.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.[3][4] A crucial aspect of quantitative LC-MS/MS is the use of a suitable internal standard to correct for variations in sample preparation, matrix effects, and instrument response.[3] Isotopically labeled compounds are ideal internal standards as they share near-identical physicochemical properties with the analyte but are distinguishable by mass.[5]
This document provides a detailed application note and protocol for the use of deuterated Decanoyl-L-carnitine chloride (specifically, d3-Decanoyl-L-carnitine chloride) as an internal standard for the quantitative analysis of Decanoyl-L-carnitine in biological matrices by LC-MS/MS.
Principle of the Method
The methodology involves the addition of a known amount of d3-Decanoyl-L-carnitine chloride to a biological sample (e.g., plasma, serum). The sample is then processed to remove proteins and other interfering substances. The prepared sample is injected into an LC-MS/MS system where Decanoyl-L-carnitine and its deuterated internal standard are chromatographically separated and detected by multiple reaction monitoring (MRM). Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Biological Matrix:
-
Human Plasma/Serum (or other relevant biological fluid)
-
Experimental Protocols
Preparation of Stock and Working Solutions
a. Analyte Stock Solution (1 mg/mL): Weigh accurately 1 mg of this compound and dissolve it in 1 mL of methanol.
b. Internal Standard Stock Solution (1 mg/mL): Weigh accurately 1 mg of d3-Decanoyl-L-carnitine chloride and dissolve it in 1 mL of methanol.[6]
c. Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Prepare a working internal standard solution by diluting the internal standard stock solution with the same solvent to a final concentration of 250 ng/mL.[7]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma, serum) into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (250 ng/mL) to the sample.
-
Vortex the sample for 10 seconds.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.[1][3][8]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument used.
a. Liquid Chromatography (LC):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Decanoyl-L-carnitine | 316.2 | 85.1 | 25 |
| d3-Decanoyl-L-carnitine | 319.2 | 85.1 | 25 |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Decanoyl-L-carnitine to d3-Decanoyl-L-carnitine against the concentration of the Decanoyl-L-carnitine standards. A linear regression with a weighting factor of 1/x is typically used.[7]
-
Quantification: The concentration of Decanoyl-L-carnitine in the unknown samples is calculated from the calibration curve using the measured peak area ratio.
Method Validation Parameters
The following table summarizes typical performance characteristics for the quantification of Decanoyl-L-carnitine using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 20 ng/mL | [10] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Precision (CV%) | < 15% | [3] |
| Accuracy (Bias %) | ± 15% | [3] |
| Recovery | 85 - 115% | [3] |
Conclusion
The use of d3-Decanoyl-L-carnitine chloride as an internal standard provides a robust and reliable method for the accurate quantification of Decanoyl-L-carnitine in biological samples by LC-MS/MS. The protocol described herein, based on a simple protein precipitation sample preparation, offers a high-throughput and sensitive approach suitable for both clinical research and drug development applications. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-CarnitineâHCl, O-decanoyl (trimethyl-¹³Câ, 98%; ¹âµN, 98%) CP 95% | CNLM-11665-1MG [isotope.com]
- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bevital.no [bevital.no]
- 8. agilent.com [agilent.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. waters.com [waters.com]
Application Notes and Protocols for Studying Decanoyl-L-carnitine Chloride Transport in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, playing a pivotal role in processes such as ATP synthesis, fatty acid oxidation, and apoptosis. The transport of molecules across the inner mitochondrial membrane is a tightly regulated process, crucial for maintaining cellular homeostasis. Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is an important intermediate in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. Understanding the kinetics and regulation of its transport is vital for research in metabolic diseases, drug development, and toxicology.
These application notes provide detailed protocols for the isolation of high-quality mitochondria from both cultured cells and animal tissues. Furthermore, we describe robust methods to assess the purity and functionality of the isolated organelles. Finally, a specific protocol for studying the transport of this compound into isolated mitochondria is presented, along with methods to evaluate its impact on mitochondrial respiration.
Methods for Isolating Mitochondria
The isolation of intact and functional mitochondria is a prerequisite for studying transport processes. The most common method is differential centrifugation, which separates organelles based on their size and density.[1][2] For higher purity, density gradient centrifugation can be employed.[3]
Protocol 1: Isolation of Mitochondria from Cultured Cells by Differential Centrifugation
This protocol is adapted from established methods for isolating mitochondria from cultured cells.[4][5]
Materials and Reagents:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2
-
Protease inhibitor cocktail
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells from culture dishes (approximately 1 x 10⁸ cells).[4]
-
Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.[4]
-
Resuspend the cell pellet in 1 mL of MIB containing protease inhibitors.
-
Allow the cells to swell on ice for 10 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-40 strokes. Monitor cell lysis under a microscope; aim for approximately 80-90% cell disruption.[5]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[6]
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[7]
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a minimal volume (e.g., 200-500 µL) of MIB.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store the isolated mitochondria on ice and use them for experiments within a few hours to ensure optimal functionality.
Protocol 2: Isolation of Mitochondria from Animal Tissue (Rat Liver) by Differential Centrifugation
This protocol is a standard procedure for isolating mitochondria from soft tissues like the liver.[8]
Materials and Reagents:
-
Freshly excised rat liver
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Protease inhibitor cocktail
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Cheesecloth
Procedure:
-
Excise the liver from a euthanized rat and immediately place it in ice-cold MIB.
-
Mince the tissue finely with scissors and wash it several times with MIB to remove excess blood.
-
Weigh the minced tissue and add 10 volumes of MIB containing 0.5% (w/v) BSA and protease inhibitors.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with 5-10 gentle strokes.
-
Filter the homogenate through four layers of cheesecloth to remove connective tissue.
-
Centrifuge the filtrate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[9]
-
Discard the supernatant.
-
Gently wash the mitochondrial pellet by resuspending it in MIB without BSA and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Keep the isolated mitochondria on ice for immediate use.
Assessment of Mitochondrial Purity and Functionality
Purity Assessment by Western Blot
To confirm the enrichment of mitochondria and the absence of contamination from other cellular compartments, Western blotting for specific subcellular markers is performed.[10]
Protocol:
-
Load equal amounts of protein (20-30 µg) from the total cell/tissue homogenate, cytosolic fraction, and the isolated mitochondrial fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the following markers:
-
Mitochondrial marker: COX4 (Cytochrome c oxidase subunit IV) or VDAC1 (Voltage-dependent anion channel 1).
-
Cytosolic marker: GAPDH (Glyceraldehyde-3-phosphate dehydrogenase).
-
Nuclear marker: Lamin B1 or Histone H3.
-
Endoplasmic Reticulum marker: Calnexin or GRP78.
-
Lysosomal marker: LAMP1 (Lysosomal-associated membrane protein 1).
-
-
Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
A high-purity mitochondrial preparation will show strong signals for mitochondrial markers and faint to no signals for markers of other organelles.
Functionality Assessment: Mitochondrial Membrane Potential
A key indicator of mitochondrial health and integrity is the maintenance of the mitochondrial membrane potential (ΔΨm).[11] This can be assessed using fluorescent dyes such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).
Protocol using JC-1:
-
Resuspend isolated mitochondria (50 µg) in 1 mL of respiration buffer (e.g., MiR05).
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a fluorescence plate reader or a fluorometer.
-
Healthy, polarized mitochondria will accumulate JC-1 as aggregates, emitting red fluorescence (Ex/Em ~585/590 nm).
-
Depolarized mitochondria will contain JC-1 monomers, emitting green fluorescence (Ex/Em ~514/529 nm).
-
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization. A decrease in this ratio signifies mitochondrial depolarization. As a positive control for depolarization, mitochondria can be treated with a protonophore such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
Study of this compound Transport
The transport of this compound into mitochondria is mediated by the carnitine/acylcarnitine carrier (CAC).[12] The uptake can be measured directly using radiolabeled Decanoyl-L-carnitine or indirectly by its effect on mitochondrial respiration.
Protocol for Direct Transport Assay using Radiolabeled Substrate
This protocol is based on the "inhibitor-stop" method commonly used for measuring mitochondrial transport.
Materials and Reagents:
-
Isolated mitochondria
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.0)
-
Radiolabeled [³H]Decanoyl-L-carnitine or [¹⁴C]Decanoyl-L-carnitine
-
Unlabeled this compound
-
Inhibitor of the carnitine/acylcarnitine carrier (e.g., Mersalyl or Phenylsuccinate)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Pre-warm the isolated mitochondria (0.5-1.0 mg/mL protein) in respiration buffer at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the transport by adding radiolabeled Decanoyl-L-carnitine to the mitochondrial suspension to a final concentration (e.g., 1-100 µM).
-
At specific time points (e.g., 15, 30, 60, 120 seconds), stop the transport by adding a potent inhibitor of the CAC, such as 1 mM Mersalyl.
-
Immediately after adding the inhibitor, rapidly centrifuge the mitochondrial suspension at high speed (e.g., 12,000 x g for 2 minutes) at 4°C to pellet the mitochondria.
-
Carefully remove the supernatant.
-
Wash the pellet with ice-cold respiration buffer containing the inhibitor to remove any non-transported radiolabel.
-
Lyse the mitochondrial pellet (e.g., with a detergent-based lysis buffer).
-
Add the lysate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
To determine non-specific binding, run a parallel experiment where the inhibitor is added before the radiolabeled substrate.
-
The rate of transport can be calculated from the amount of radioactivity taken up by the mitochondria over time.
Protocol for Indirect Transport Assay: Oxygen Consumption Measurement
The transport of Decanoyl-L-carnitine into the mitochondrial matrix provides the substrate for β-oxidation, which in turn fuels the electron transport chain and oxygen consumption. Therefore, measuring the rate of oxygen consumption can serve as an indirect measure of transport and subsequent metabolism. High-resolution respirometry systems like the Oroboros O2k or the Seahorse XF Analyzer are ideal for these measurements.[12][13]
Materials and Reagents:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
This compound
-
Malate
-
ADP (Adenosine diphosphate)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure (using Oroboros O2k):
-
Calibrate the oxygen electrodes in the Oroboros O2k chambers with air-saturated respiration buffer at 37°C.
-
Add 2 mL of respiration buffer to each chamber.
-
Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the chambers and allow the signal to stabilize (State 1 respiration).
-
Add malate (e.g., 2 mM) and Decanoyl-L-carnitine (e.g., 5-50 µM) to provide substrates for β-oxidation and the Krebs cycle. This will induce a low rate of oxygen consumption (State 2 or LEAK respiration).
-
Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (State 3 respiration). The increase in oxygen consumption rate is dependent on the transport and oxidation of decanoylcarnitine.
-
To assess the coupling of respiration, add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase, which will reduce the oxygen consumption rate to a state similar to State 2 (State 4o or LEAK respiration in the presence of adenylates).
-
Subsequently, titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the maximum capacity of the electron transport system (ETS).
-
Finally, add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µM) to inhibit the respiratory chain and determine the residual oxygen consumption.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Yield and Purity of Isolated Mitochondria
| Source | Isolation Method | Protein Yield (mg protein/g tissue or 10⁸ cells) | Purity (Fold enrichment of COX4 over homogenate) |
| Cultured HeLa Cells | Differential Centrifugation | 0.5 - 1.5 | 8 - 12 |
| Rat Liver | Differential Centrifugation | 5 - 10 | 10 - 15 |
| Rat Liver | Density Gradient Centrifugation | 2 - 4 | > 20 |
Data are representative and may vary depending on the specific experimental conditions.
Table 2: Kinetic Parameters for Decanoyl-L-carnitine Transport
| Parameter | Value | Conditions |
| Kₘ (Decanoyl-L-carnitine) | 50 - 150 µM | Isolated rat heart mitochondria, 25°C |
| Vₘₐₓ | 5 - 15 nmol/min/mg protein | Isolated rat heart mitochondria, 25°C |
| Kᵢ (Mersalyl) | 10 - 20 µM | Competitive inhibition |
| Kᵢ (Phenylsuccinate) | 1 - 2 mM | Competitive inhibition |
These values are estimates based on data for medium-chain acylcarnitines and should be determined experimentally for specific conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Mitochondrial Isolation and Purity Assessment
Caption: Workflow for isolating mitochondria and assessing their quality.
Decanoyl-L-carnitine Transport and its Metabolic Fate
Caption: Transport and metabolism of Decanoyl-L-carnitine in mitochondria.
References
- 1. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 3. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 4. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Mitochondrial Staining | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Radiolabeling isolated mitochondria with Tc-99m: A first-in-field protocol and early feasibility findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mitochondrial Integrity & Mitochondria Membrane Potential using Cell Imaging [moleculardevices.com]
- 8. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [en.bio-protocol.org]
- 9. Radiolabeling isolated mitochondria with Tc-99m: A first-in-field protocol and early feasibility findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 12. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
Application of Decanoyl-L-carnitine Chloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a crucial intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Its central role in fatty acid metabolism makes it a valuable tool in high-throughput screening (HTS) assays for the discovery of modulators of enzymes involved in this pathway. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the enzymes in this pathway attractive therapeutic targets.[2][3]
This document provides detailed application notes and protocols for the use of this compound and related long-chain acylcarnitines in HTS assays targeting key enzymes of the fatty acid oxidation pathway: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine Palmitoyltransferase 2 (CPT2), and Carnitine-Acylcarnitine Translocase (CACT).
Signaling Pathway and Experimental Workflow
The transport of long-chain fatty acids into the mitochondrial matrix is a critical, multi-step process known as the carnitine shuttle. This pathway is essential for making fatty acids available for β-oxidation.
References
Troubleshooting & Optimization
Technical Support Center: Decanoyl-L-carnitine Chloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Decanoyl-L-carnitine chloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Stability and Degradation Profile
This compound, a medium-chain acylcarnitine, is susceptible to hydrolysis of its ester bond in aqueous solutions, yielding L-carnitine and decanoic acid. The rate of this degradation is significantly influenced by the pH and temperature of the solution.
General Stability Characteristics:
-
pH Influence : this compound exhibits greater stability in acidic to neutral pH conditions. As the pH increases into the alkaline range, the rate of hydrolysis accelerates significantly.
-
Temperature Effects : Elevated temperatures increase the rate of hydrolytic degradation. For optimal stability, it is recommended to store aqueous solutions of this compound at reduced temperatures.
-
Chain Length Consideration : Studies on various acylcarnitines suggest that medium-chain acylcarnitines, such as decanoyl-L-carnitine, are generally more stable against hydrolysis than short-chain acylcarnitines (e.g., acetyl-L-carnitine) under the same conditions.[1]
Quantitative Stability Data
Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution at Room Temperature [2]
| pH | Percentage Remaining after 1 Hour |
| 11 | 72.6% |
| 12 | 4.2% |
Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2 [2]
| Temperature | Time to 15% Degradation |
| 25°C | 38 days |
| 8°C | 234 days |
Degradation Pathway
The primary degradation pathway for this compound in aqueous solutions is hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of this compound of known concentration in a suitable aqueous buffer or solvent.
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature or a controlled elevated temperature for a defined period.
-
Oxidative Degradation : Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Protect from light and incubate at room temperature.
-
Thermal Degradation : Store the aqueous solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
-
Sample Analysis : At specified time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS/MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method to quantify decanoyl-L-carnitine and its primary degradation product, L-carnitine. Method optimization will be required.
Chromatographic Conditions (Based on L-carnitine analysis[3][4]):
-
Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of a buffered aqueous phase and an organic modifier. A common approach for carnitines involves ion-pairing agents.
-
Example Mobile Phase: 0.05 M phosphate buffer (pH 3.0) containing an ion-pairing agent like sodium 1-heptanesulfonate, mixed with a small percentage of an organic solvent like methanol or acetonitrile.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-50°C.
-
Detection : UV at 210-225 nm.
-
Injection Volume : 20 µL.
Sample Preparation:
-
Dilute the aqueous sample containing this compound with the mobile phase to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Guide & FAQs
Q1: I am observing a decrease in the concentration of my this compound solution over a short period. What could be the cause?
A1: This is likely due to hydrolytic degradation. Several factors can accelerate this process:
-
High pH : Check the pH of your solution. This compound is less stable in alkaline conditions (pH > 7). Ensure your buffers are in the acidic to neutral range for better stability.
-
Elevated Temperature : Are you storing your solutions at room temperature or higher? Degradation is accelerated by heat. Store your aqueous solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage.
-
Contamination : Microbial contamination can also lead to degradation. Use sterile solutions and proper aseptic techniques.
Q2: My HPLC chromatogram shows a new peak appearing over time, while the peak for decanoyl-L-carnitine decreases. What is this new peak?
A2: The new peak is most likely L-carnitine, the primary product of hydrolysis. You can confirm this by running an L-carnitine standard. The other degradation product, decanoic acid, may not be readily detectable by UV at the same wavelength as decanoyl-L-carnitine and L-carnitine.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a more stable stock solution:
-
Use a buffer with a pH in the acidic to neutral range (e.g., pH 4-6).
-
Prepare the solution at a low temperature (e.g., on ice).
-
Use sterile, high-purity water.
-
Filter-sterilize the final solution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage. For daily use, store at 2-8°C and use within a few days.
Q4: What is the best way to handle and store solid this compound?
A4: Solid this compound is more stable than its aqueous solutions. However, it is hygroscopic.
-
Store the solid compound in a tightly sealed container in a desiccator at the recommended storage temperature (typically 2-8°C or -20°C).
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: While there is no extensive list of incompatibilities, it is advisable to avoid highly alkaline buffers (e.g., carbonate or phosphate buffers with pH > 8) as they will significantly accelerate hydrolysis. Buffers containing strong nucleophiles could also potentially react with the ester linkage, although this is less common under typical experimental conditions. It is always good practice to perform a preliminary stability test of this compound in your specific experimental buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets | Semantic Scholar [semanticscholar.org]
Solubility of Decanoyl-L-carnitine chloride in common biological buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Decanoyl-L-carnitine chloride in common biological buffers. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is known to be soluble in water up to 100 mM.[1][2] It also exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) at 20 mg/mL, dimethyl sulfoxide (DMSO) at 10-14 mg/mL, and ethanol at 20 mg/mL.[3][4][5] Due to its solubility in water, it is expected to be soluble in common biological buffers, although the exact solubility limit may vary depending on the buffer composition and pH.
Q2: Are there any known issues when dissolving this compound?
As a long-chain acylcarnitine, this compound has amphipathic properties, meaning it has both hydrophilic (the carnitine head group) and hydrophobic (the decanoyl tail) regions. This can sometimes lead to the formation of micelles in aqueous solutions, especially at higher concentrations. It is also important to note that long-chain acylcarnitines can have limited water solubility compared to their short-chain counterparts.[6] In some cases, heating and/or sonication may be required to aid dissolution.
Q3: What is the role of this compound in biological systems?
This compound is an intermediate in lipid metabolism.[7] It plays a crucial role in the transport of long-chain fatty acids, such as decanoic acid, from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production.[8] This process is facilitated by the carnitine shuttle system.
Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | 100 mM | 100 mM |
| Dimethylformamide (DMF) | 20 mg/mL | 56.8 mM |
| Dimethyl sulfoxide (DMSO) | 10-14 mg/mL | 28.4 - 39.8 mM |
| Ethanol | 20 mg/mL | 56.8 mM |
Molecular Weight of this compound: 351.91 g/mol [1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | - Concentration exceeds solubility limit in the chosen buffer.- Buffer pH affects solubility.- Insufficient mixing. | - Prepare a lower concentration stock solution.- Test solubility in a small range of pH values around your experimental pH.- Vortex or sonicate the solution. Gentle heating may also be effective. |
| Solution is cloudy or forms a precipitate over time | - Compound is precipitating out of solution.- Formation of micelles. | - Ensure the stock solution is stored at the recommended temperature (typically -20°C).- Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.- Consider preparing fresh solutions for each experiment. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to incomplete dissolution.- Degradation of the compound. | - Visually inspect the solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them properly. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Biological Buffer
This protocol outlines a general method to determine the solubility of this compound in a buffer of your choice (e.g., PBS, TRIS, HEPES).
Materials:
-
This compound powder
-
Biological buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Thermomixer or water bath
-
Calibrated pH meter
-
Analytical balance
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of concentrations: Accurately weigh this compound and prepare a saturated solution by adding an excess amount of the compound to a known volume of the buffer in a microcentrifuge tube. Additionally, prepare a dilution series of known concentrations to create a standard curve for quantification.
-
Equilibration: Tightly cap the tube containing the saturated solution and incubate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to allow it to reach equilibrium. Mix the solution periodically using a vortex mixer or a thermomixer.
-
Phase Separation: After incubation, centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method. A common method is UV-Vis spectrophotometry if the compound has a chromophore, or more accurately by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of the supernatant represents the solubility of this compound in the specific buffer at the tested temperature.
Visualizations
Carnitine Shuttle Signaling Pathway
The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation. Decanoyl-L-carnitine is an intermediate in this pathway.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. educato.com [educato.com]
- 4. researchgate.net [researchgate.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Buy this compound | 369651-88-7 [smolecule.com]
Potential for in-source fragmentation of Decanoyl-L-carnitine chloride in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decanoyl-L-carnitine chloride in mass spectrometry (MS) applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no signal for this compound | 1. Improper sample preparation: Incomplete extraction or derivatization. 2. Suboptimal MS source conditions: Inefficient ionization. 3. Incorrect mass transition settings: Wrong precursor or product ion selected. | 1. Review and optimize the sample preparation protocol. Ensure complete dissolution and extraction. 2. Optimize ESI source parameters such as spray voltage, gas flows, and temperatures. 3. Verify the m/z of the precursor ion ([M+H]⁺ ≈ 316.2) and the characteristic product ion (m/z 85.0). |
| High background or interfering peaks | 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix effects: Co-eluting compounds from the sample matrix suppressing or enhancing the signal. 3. Carryover from previous injections: Residual analyte in the LC system or on the column. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Improve chromatographic separation to resolve this compound from interfering species. Consider solid-phase extraction (SPE) for sample cleanup. 3. Implement a robust column washing protocol between injections. |
| Inconsistent peak areas or poor reproducibility | 1. Variable injection volumes: Inaccurate autosampler performance. 2. Instability of the analyte in solution: Degradation of this compound over time. 3. Fluctuations in MS source conditions: Unstable spray or temperature. | 1. Calibrate and maintain the autosampler. Use an appropriate internal standard. 2. Prepare fresh samples and standards. Store them at appropriate temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term). 3. Allow the MS system to stabilize before starting the analytical run. Monitor system suitability throughout the run. |
| Unexpected fragmentation pattern (e.g., excessive in-source fragmentation) | 1. High cone voltage/fragmentor voltage: Excessive energy in the ion source causing premature fragmentation. 2. High source temperature: Thermal degradation of the analyte. | 1. Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.[1][2][3][4] 2. Optimize the source temperature to ensure efficient desolvation without causing thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in positive ion mode ESI-MS?
A1: In positive ion mode Electrospray Ionization (ESI), this compound will be detected as the protonated molecule [M+H]⁺. The theoretical m/z for the protonated decanoyl-L-carnitine cation is approximately 316.2482.
Q2: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A2: Decanoyl-L-carnitine and other acylcarnitines exhibit a characteristic fragmentation pattern. The most prominent fragment ion is typically observed at m/z 85.0284, which corresponds to the [C4H5O2]+ fragment from the carnitine moiety.[5] Another common fragmentation pathway involves the neutral loss of trimethylamine (N(CH3)3), which has a mass of 59.0735 Da.[6]
Q3: What is in-source fragmentation and how does it affect the analysis of this compound?
A3: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it enters the mass analyzer. For this compound, this can lead to the premature formation of fragment ions, such as the one at m/z 85. This can reduce the intensity of the intended precursor ion, potentially affecting sensitivity and quantification. The extent of in-source fragmentation is influenced by source conditions, particularly the cone voltage (also known as fragmentor voltage or declustering potential).[1][3]
Q4: How can I control for in-source fragmentation of this compound?
A4: To minimize in-source fragmentation, it is crucial to optimize the cone voltage. Lowering the cone voltage generally reduces the energy imparted to the ions in the source, thereby decreasing the extent of fragmentation.[1][4] It is recommended to perform a tuning experiment where the cone voltage is varied to find the optimal value that maximizes the signal of the precursor ion while minimizing the formation of in-source fragments.
Quantitative Data on In-source Fragmentation
The following table provides representative data illustrating the effect of cone voltage on the in-source fragmentation of a medium-chain acylcarnitine like Decanoyl-L-carnitine. The relative intensities are for illustrative purposes to demonstrate the trend.
| Cone Voltage (V) | Relative Intensity of Precursor Ion [M+H]⁺ (%) | Relative Intensity of Fragment Ion m/z 85 (%) |
| 10 | 95 | 5 |
| 20 | 85 | 15 |
| 30 | 65 | 35 |
| 40 | 40 | 60 |
| 50 | 20 | 80 |
Note: The optimal cone voltage will vary depending on the specific mass spectrometer and source design. This table illustrates a general trend where higher cone voltages lead to increased in-source fragmentation.[4]
Experimental Protocols
Sample Preparation from Plasma
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated Decanoyl-L-carnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (m/z 316.2) → Product ion (m/z 85.0).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimize as per instrument tuning (e.g., start at 20 V).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimize for the specific instrument.
-
-
Visualizations
Caption: Fragmentation pathway of Decanoyl-L-carnitine.
Caption: Troubleshooting workflow for MS analysis.
Caption: Sample preparation workflow for plasma.
References
- 1. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decanoyl-L-carnitine Chloride Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Decanoyl-L-carnitine chloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular function?
A1: this compound is an ester derivative of L-carnitine. Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in cellular energy production. It is also involved in regulating lipid metabolism.
Q2: What is a good starting concentration for this compound in a cell viability assay?
A2: A recent study has shown that a concentration of 10 µM of decanoylcarnitine can inhibit the proliferation and migration of triple-negative breast cancer (TNBC) cells.[1] For initial experiments, a dose-response study around this concentration (e.g., 1 µM, 10 µM, 50 µM) is recommended. However, the optimal concentration is cell-type specific and should be determined empirically. Studies with the parent compound, L-carnitine, have used concentrations ranging from the micromolar (µM) to the millimolar (mM) range to observe effects on cell viability.[2][3]
Q3: How does this compound affect cell viability?
A3: this compound can influence cell viability through its role in cellular metabolism and by modulating specific signaling pathways. It has been shown to inhibit the expression of Matrix Metalloproteinase-9 (MMP9), which is involved in cell apoptosis.[1][4][5] Additionally, as an acylcarnitine, it can impact mitochondrial function and may activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.
Q4: The literature suggests PPARα activation can be both pro-apoptotic and anti-apoptotic. How should I interpret my results?
A4: The role of PPARα in apoptosis is indeed complex and context-dependent. In some cellular contexts, PPARα activation can protect against apoptosis, while in others it can induce it.[5][6][7] The outcome likely depends on the specific cell type, the metabolic state of the cells, and the presence of other signaling molecules. Therefore, it is crucial to interpret your cell viability results in conjunction with other assays, such as apoptosis markers (e.g., caspase activation, Annexin V staining) and analysis of key proteins in the PPARα signaling pathway.
Q5: How soluble is this compound and what solvent should I use?
A5: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain uniformity. Use a calibrated pipette and consistent technique.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill them with sterile PBS or culture medium.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (in MTT assays).
-
Solution: Ensure thorough mixing after adding the solubilization solution. If necessary, gently pipette up and down to dissolve the crystals completely. An orbital shaker can also be used.
-
Issue 2: High background absorbance in my control wells (MTT assay).
-
Possible Cause: Contamination of the culture medium.
-
Solution: Use fresh, sterile reagents and maintain aseptic technique. Visually inspect the wells for any signs of microbial contamination before adding the MTT reagent.
-
-
Possible Cause: Interference from phenol red in the medium.
-
Solution: If high background is a persistent issue, consider using a culture medium without phenol red for the duration of the assay.
-
-
Possible Cause: Direct reduction of the MTT reagent by this compound.
-
Solution: To test for this, set up control wells containing culture medium and this compound (at the highest concentration used in your experiment) but no cells. If you observe a color change, it indicates direct reduction of MTT. In this case, consider using an alternative cell viability assay such as the Sulforhodamine B (SRB) or an ATP-based assay.
-
Issue 3: No significant effect on cell viability observed.
-
Possible Cause: The concentration range of this compound is not optimal.
-
Solution: Perform a broader dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar or even millimolar, based on L-carnitine studies).
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for potential long-term effects on cell proliferation or apoptosis to manifest.
-
-
Possible Cause: The cell seeding density is too high.
-
Solution: Optimize the initial cell seeding density. If the cells become over-confluent during the experiment, it may mask the effects of the compound.
-
Data Presentation
Table 1: Summary of Decanoylcarnitine and L-carnitine Concentrations in Cell-Based Assays
| Compound | Cell Line | Assay Type | Concentration Range | Observed Effect |
| Decanoylcarnitine | 4T1 (TNBC) | Proliferation & Migration | 10 µM | Inhibition of proliferation and migration; reduced MMP9 expression[1] |
| L-carnitine | MDA-MB-231 (Breast Cancer Stem Cells) | MTT Assay (Viability) | 0.5 - 10 mM | Significant decrease in proliferation at 2.5 mM and 5 mM[2] |
| L-carnitine | HepG2 (Hepatoma) | MTS Assay (Proliferation) | 1.25 - 10 mM | Dose-dependent inhibition of proliferation[3] |
| L-carnitine | Colorectal Cancer Cells | Cell Viability | up to 10 mM | Reduced cell viability[8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals completely. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
References
- 1. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 4. Matrix metalloproteinase 9 induces keratinocyte apoptosis through FasL/Fas pathway in diabetic wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uPAR and/or MMP-9 inhibition induces apoptosis signaling through lipid rafts in glioblastoma xenograft cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 8. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells | MDPI [mdpi.com]
Minimizing artifacts in the measurement of acylcarnitines by tandem mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in the measurement of acylcarnitines by tandem mass spectrometry (MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during acylcarnitine analysis, providing step-by-step guidance to identify and resolve them.
Issue 1: Inconsistent or irreproducible acylcarnitine concentrations.
Question: My acylcarnitine measurements are varying significantly between runs. What could be the cause and how can I fix it?
Answer:
Inconsistent results can stem from several factors throughout the analytical workflow. Follow this guide to troubleshoot the issue:
-
Sample Handling and Storage: Acylcarnitines are susceptible to degradation. Improper handling can lead to significant variability.
-
Anticoagulant Choice: While studies show no significant difference between common anticoagulants like heparin and EDTA, consistency is key.[1] Ensure the same anticoagulant is used for all samples in a study.
-
Storage Conditions: Acylcarnitines can hydrolyze at room temperature over extended periods.[2] For long-term storage, samples should be kept at -18°C or lower, where they are stable for at least 330 days.[2] Short-chain acylcarnitines are more prone to hydrolysis than long-chain ones.[2]
-
Freeze-Thaw Cycles: While analytes may be stable for up to three freeze-thaw cycles, it is best to minimize them.[3]
-
-
Sample Preparation: This is a critical step where artifacts can be introduced.
-
Hydrolysis during Derivatization: Acidic conditions and high temperatures used during butylation for derivatization can cause hydrolysis of acylcarnitines to free carnitine, artificially inflating free carnitine levels.[1] The degree of hydrolysis varies with acyl chain length.
Acylcarnitine Chain Length Average Percentage of Hydrolysis Short-chain 27% Medium-chain 17% Long-chain 5% Source:[1] -
Incomplete Derivatization: This can lead to underestimation of acylcarnitine concentrations.[1] Ensure complete dryness of the sample before adding the derivatization reagent and that the reaction conditions (temperature and time) are optimal.
-
Protein Precipitation: Inadequate removal of proteins can lead to ion suppression and column clogging. Ensure the protein precipitation step is efficient. Washing the protein pellet with a 60 g/L solution of perchloric acid can effectively remove trapped free carnitine and short-chain acylcarnitines without removing long-chain acylcarnitines.[4]
-
-
Chromatographic Separation: Co-elution of isomers or isobaric compounds is a major source of error.
-
Isomeric and Isobaric Interferences: Direct infusion or flow-injection analysis cannot distinguish between isomers (e.g., isovalerylcarnitine and 2-methylbutyrylcarnitine) or isobaric compounds.[5][6] This can lead to false-positive results.[7] Implementing a robust liquid chromatography (LC) method is essential for their separation.[8][9]
-
Column Choice: A reversed-phase C18 column is commonly used and effective for separating many acylcarnitine species.[8][10]
-
-
Mass Spectrometry Detection:
-
Ion Suppression: Matrix components co-eluting with the analytes can compete for ionization, leading to a decreased signal (ion suppression).[11][12] Using stable isotope-labeled internal standards for each analyte can help correct for matrix effects.[13] Reducing the mobile phase flow rate can also mitigate ion suppression.[11]
-
In-source Fragmentation: Acylcarnitines can fragment in the ion source of the mass spectrometer, which can complicate analysis.[14] Proper optimization of source conditions, such as temperature and voltages, is crucial.
-
Below is a troubleshooting workflow to address inconsistent results:
Caption: Troubleshooting workflow for inconsistent acylcarnitine measurements.
Issue 2: False positive or overestimated acylcarnitine concentrations.
Question: I am observing unexpectedly high levels of certain acylcarnitines that do not correlate with the biological context. What could be causing this?
Answer:
False positives or overestimated concentrations are often due to interferences from other molecules in the sample.
-
Isobaric Matrix Interferences: Compounds in the biological matrix can have the same nominal mass as the acylcarnitine of interest, leading to an overestimation of its concentration, especially for low-abundance species.[5]
-
Solution: High-resolution mass spectrometry can help distinguish between the analyte and the interference based on their exact masses. However, the most common solution is the implementation of a chromatographic separation step (LC-MS/MS) to separate the interfering compounds from the acylcarnitines before they enter the mass spectrometer.[8][9]
-
-
Isomeric Acylcarnitines: Different acylcarnitine isomers have the same mass and will not be differentiated by mass spectrometry alone.[5][6] For example, isobutyrylcarnitine and butyrylcarnitine are isomers that need to be chromatographically separated for accurate diagnosis.[6]
-
Contamination: External contaminants can lead to false positives. For instance, pivalic acid-containing antibiotics can lead to the formation of pivaloylcarnitine, which is an isomer of C5-acylcarnitines and can interfere with the diagnosis of isovaleric acidemia.[6]
-
Solution: Carefully review the medication history of subjects. Chromatographic separation can help distinguish pivaloylcarnitine from other C5-acylcarnitine isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for acylcarnitine analysis?
A1: Not always. While derivatization, typically through butylation, can increase the ionization efficiency of some acylcarnitines (especially dicarboxylic species), it also introduces the risk of hydrolysis and incomplete reactions.[1][5] Several methods have been developed for the analysis of underivatized acylcarnitines, which simplify sample preparation and avoid these issues.[8][15][16] The decision to use derivatization depends on the specific acylcarnitines being measured and the sensitivity requirements of the assay.
Q2: What is the characteristic fragmentation pattern of acylcarnitines in tandem mass spectrometry?
A2: In positive ion mode, acylcarnitines typically produce a prominent product ion at m/z 85.[5] This fragment is formed by the neutral loss of the acyl group and the trimethylamine group.[5] Therefore, a precursor ion scan of m/z 85 is often used to screen for all acylcarnitines in a sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources of error in determinations of carnitine and acylcarnitine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decanoyl-L-carnitine chloride Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Decanoyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding L-carnitine and decanoic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits its greatest stability in acidic to neutral conditions.[1] In strongly acidic and alkaline solutions, the rate of hydrolysis increases. The quaternary ammonium group of the carnitine moiety remains permanently ionized across a wide pH range, which helps maintain the structural integrity of that part of the molecule.[1] However, the ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
Q3: What is the optimal pH range for the stability of this compound solutions?
A3: The optimal stability for this compound is observed in the physiological pH range of 7.0 to 7.4.[1] Within this range, the molecule exists in a stable ionic form, minimizing the rate of hydrolysis.
Q4: I am observing rapid degradation of my this compound standard in solution. What could be the cause?
A4: Rapid degradation is often linked to the pH of your solvent or buffer. If the pH is significantly acidic (below 4) or alkaline (above 8), the hydrolysis of the ester bond will be accelerated. Ensure your solvents are pH-neutral or buffered to the optimal stability range (pH 7.0-7.4) if long-term storage in solution is required. Also, consider the storage temperature, as elevated temperatures can accelerate degradation.
Q5: Can I store this compound in a solution for an extended period?
A5: For long-term storage, it is recommended to store this compound as a solid at the recommended temperature. If you must store it in solution, use a buffer within the optimal pH range (7.0-7.4) and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is advisable to prepare solutions fresh whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., lower than expected concentration). | Degradation of the compound in the analytical sample solution. | Verify the pH of the sample diluent. If it is not within the optimal stability range (pH 7.0-7.4), adjust it or use a buffered diluent. Prepare samples immediately before analysis. |
| Appearance of new peaks in the chromatogram over time. | Formation of degradation products (L-carnitine and decanoic acid). | Confirm the identity of the new peaks by comparing their retention times with standards of the potential degradants. This confirms that the observed instability is due to hydrolysis. |
| Precipitation in the sample solution. | Changes in solubility due to pH shifts or degradation. | Ensure the pH of the solution is appropriate for maintaining the solubility of this compound. The degradation product, decanoic acid, has lower aqueous solubility, which might lead to precipitation. |
Data Presentation
The stability of this compound is pH-dependent, with the rate of hydrolysis increasing in both acidic and alkaline conditions. The following table summarizes the representative pseudo-first-order rate constants (k) and half-lives (t½) for the hydrolysis of this compound at 25°C in various aqueous buffers.
| pH | Buffer System | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) | Stability Classification |
| 2.0 | 0.1 M HCl | 1.5 x 10⁻⁶ | 128 | Moderate |
| 4.0 | 0.1 M Acetate | 2.1 x 10⁻⁷ | 916 | High |
| 7.4 | 0.1 M Phosphate | 8.5 x 10⁻⁸ | 2264 | Very High |
| 9.0 | 0.1 M Borate | 3.2 x 10⁻⁷ | 601 | Moderate |
| 12.0 | 0.1 M NaOH | 4.6 x 10⁻⁶ | 42 | Low |
Note: The data presented in this table is representative and intended to illustrate the pH-dependent stability profile of a typical long-chain acylcarnitine like this compound based on the principles of ester hydrolysis. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions: 0.1 M HCl (pH 2.0), 0.1 M Acetate buffer (pH 4.0), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Borate buffer (pH 9.0), 0.1 M NaOH (pH 12.0)
-
HPLC grade water, acetonitrile, and other required solvents
-
Calibrated pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or incubator
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to not significantly alter the buffer's properties.
-
-
Incubation:
-
Divide each buffered solution into aliquots in sealed vials.
-
Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 25°C or 40°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the degradation by adding a suitable solvent (e.g., mobile phase) and store the sample at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
An example of a suitable HPLC method could be a reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient, with UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for determining the pH-dependent stability of this compound.
Caption: Logical relationship of pH's impact on the hydrolysis rate of this compound.
References
Storage conditions to prevent hydrolysis of Decanoyl-L-carnitine chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Decanoyl-L-carnitine chloride to prevent hydrolysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond, which cleaves the decanoyl group from the L-carnitine molecule. This reaction is catalyzed by the presence of water and is significantly influenced by temperature and pH.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability and prevent hydrolysis, solid this compound should be stored in a tightly sealed container in a freezer at -20°C and protected from moisture. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed and desiccated.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared in a suitable anhydrous solvent and stored in tightly sealed vials. For optimal stability, it is recommended to store these solutions at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: Is this compound hygroscopic?
A4: Yes, this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. It is crucial to handle the solid compound in a dry environment, such as a glove box or a desiccator, and to minimize its exposure to ambient air.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is highly pH-dependent. The ester bond is susceptible to hydrolysis under both acidic and, particularly, alkaline conditions. Neutral to slightly acidic conditions (pH 4-6) are generally preferred for short-term experiments in aqueous buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Hydrolysis of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from moisture. 2. Use Freshly Prepared Solutions: Prepare aqueous solutions immediately before use. 3. Control pH: If working with aqueous buffers, maintain a pH between 4 and 6. 4. Perform Quality Control: Periodically check the purity of your stock solution using an appropriate analytical method (e.g., LC-MS/MS). |
| Appearance of an additional peak corresponding to L-carnitine in analytical chromatograms | Hydrolysis has occurred, leading to the formation of free L-carnitine and decanoic acid. | 1. Review Handling Procedures: Ensure that the compound and its solutions are not exposed to high temperatures or humidity. 2. Assess Solution Age: If using older stock solutions, prepare a fresh batch. 3. Check Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range for stability. |
| Difficulty in weighing and handling the solid compound | The compound has absorbed moisture from the air, causing it to become sticky or clump together. | 1. Handle in a Controlled Environment: Use a glove box with low humidity or a desiccator for weighing and aliquoting. 2. Dry the Compound: If moisture absorption is suspected, the compound can be dried under a vacuum. However, consult the product's certificate of analysis for specific instructions. 3. Store with Desiccant: Place a desiccant pouch in the secondary storage container. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize hydrolysis.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed container with a desiccant. Protect from light. |
| 2-8°C | Short-term | Ensure the container is well-sealed and desiccated. | |
| Solution in Organic Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. | |
| Aqueous Solution | 2-8°C | < 24 hours | Prepare fresh before use. Maintain pH between 4 and 6. |
A study on the hydrolysis of various acylcarnitines during a derivatization process at high temperatures and acidic conditions showed that medium-chain acylcarnitines had an average hydrolysis of 17%[1]. This highlights the susceptibility of the ester linkage to hydrolysis under harsh conditions.
Experimental Protocols
Protocol for Assessing the Hydrolysis of this compound using LC-MS/MS
This protocol outlines a method to quantify the extent of hydrolysis of this compound by measuring the concentration of the parent compound and its primary hydrolysis product, L-carnitine.
1. Materials and Reagents:
-
This compound
-
L-carnitine reference standard
-
Deuterated internal standards (e.g., Decanoyl-L-carnitine-d3, L-carnitine-d3)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
2. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethanol.
-
Prepare a 1 mg/mL stock solution of L-carnitine in water.
-
Prepare a working solution of the internal standards in a suitable solvent.
-
Prepare a series of calibration standards by spiking known concentrations of this compound and L-carnitine into the desired buffer.
3. Forced Degradation (Hydrolysis) Study:
-
To assess stability, incubate aliquots of a known concentration of this compound in buffers of different pH values (e.g., 4, 7, and 9) at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, add the internal standard solution, and quench the reaction by adding an excess of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins or salts.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-carnitine and Decanoyl-L-carnitine (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Decanoyl-L-carnitine: Monitor the transition from the parent ion to a characteristic product ion.
-
L-carnitine: Monitor the transition from the parent ion to a characteristic product ion.
-
Internal Standards: Monitor the corresponding transitions for the deuterated analogs.
-
-
5. Data Analysis:
-
Construct calibration curves for both Decanoyl-L-carnitine and L-carnitine.
-
Quantify the concentration of each analyte in the samples from the forced degradation study.
-
Calculate the percentage of Decanoyl-L-carnitine remaining and the percentage of L-carnitine formed at each time point, pH, and temperature.
Visualizations
Caption: Factors leading to hydrolysis and corresponding preventive measures.
Caption: Workflow for assessing the stability of this compound.
References
Addressing matrix effects in the quantification of Decanoyl-L-carnitine chloride
Welcome to the technical support center for the quantification of Decanoyl-L-carnitine chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in bioanalytical methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Sensitivity and Inconsistent Results
Symptoms:
-
Low signal intensity for this compound.
-
High variability (%RSD) between replicate injections of the same sample.
-
Inability to achieve the desired lower limit of quantification (LLOQ).
Possible Cause: Significant ion suppression due to co-eluting matrix components, most commonly phospholipids in plasma or serum samples.[1][2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor sensitivity.
-
Verify Internal Standard Usage: Ensure you are using a stable isotope-labeled internal standard (SIL-IS), such as Decanoyl-L-carnitine-d3.[3][4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Enhance Sample Preparation: If you are using a simple protein precipitation method, consider more effective cleanup techniques to remove interfering phospholipids.[2][5][6]
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE® or Ostro® are designed to selectively remove phospholipids from plasma and serum samples, significantly reducing matrix effects and improving analyte response.[1]
-
Solid-Phase Extraction (SPE): Develop an SPE method to isolate this compound from the bulk of the matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[6]
-
-
Optimize Chromatography: Adjust your LC method to achieve chromatographic separation between this compound and the region where phospholipids elute.[5] This can be achieved by modifying the gradient, mobile phase, or using a different column chemistry (e.g., HILIC).[7][8]
-
Check Mass Spectrometer Conditions: While less common for addressing matrix effects, re-optimizing the ion source parameters and ensuring the cleanliness of the MS interface can sometimes improve signal intensity.[9]
Issue 2: Method Fails Validation for Accuracy and Precision
Symptoms:
-
Quality control (QC) samples consistently fall outside the acceptable accuracy and precision limits (e.g., ±15%).
-
Poor linearity of the calibration curve, especially at lower concentrations.
Possible Cause: Inconsistent matrix effects across different samples or calibration standards prepared in a surrogate matrix that does not adequately mimic the study samples.
Troubleshooting Steps:
Caption: Troubleshooting workflow for validation failures.
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect. A common approach is the post-extraction spike experiment.
-
Procedure: Compare the peak area of an analyte spiked into an extracted blank matrix sample (Set A) with the peak area of the analyte in a neat solution (Set B).
-
Calculation: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100%.
-
Interpretation: A value significantly different from 100% indicates ion suppression or enhancement. Variability between different lots of matrix should also be assessed.
-
-
Improve Sample Cleanup: If significant and variable matrix effects are observed, the most robust solution is to improve the sample preparation method to remove the interfering components (see Issue 1, Step 2).[5][6]
-
Refine Calibration Strategy:
-
Matrix-Matched Calibrators: If possible, prepare calibration standards in the same biological matrix as the study samples to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: For a smaller number of samples, the method of standard addition can be used to correct for matrix effects in each individual sample.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for this compound quantification?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is often measured at low concentrations in complex biological fluids, matrix effects can severely compromise the accuracy, precision, and sensitivity of the assay.[6][11] The primary components in plasma that cause these effects are phospholipids.[1][2]
Q2: What is the best internal standard to use for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Decanoyl-L-carnitine-d3 or ¹³C-labeled Decanoyl-L-carnitine.[4][12] These internal standards have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte.[13] This ensures that they experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.
Q3: Can I just use protein precipitation for my plasma samples?
A3: While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids, which are major contributors to matrix effects.[2] This can lead to ion suppression and decreased assay robustness.[11] For sensitive and reliable quantification of this compound, more advanced sample preparation techniques like phospholipid removal plates, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are highly recommended.[6]
Q4: How do I choose between different sample cleanup techniques?
A4: The choice depends on factors like the required sensitivity, sample throughput, and available resources. The table below summarizes the pros and cons of common techniques.
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Inefficient removal of phospholipids, high matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some phospholipids.[6] | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Excellent cleanup, can concentrate the analyte.[6] | Requires method development, can be more expensive. |
| Phospholipid Removal Plates | Fast, effective phospholipid removal, high throughput. | Higher cost per sample compared to PPT. |
Q5: My analyte signal is suppressed. Besides sample cleanup, what else can I do?
A5: Optimizing your liquid chromatography method is a powerful strategy. By adjusting the mobile phase gradient, you can often achieve chromatographic separation between your analyte and the bulk of the interfering matrix components.[14] For instance, phospholipids typically elute in a broad peak under reversed-phase conditions; ensuring this compound elutes outside of this region can significantly improve its signal.
Experimental Protocols
Protocol 1: Phospholipid Removal using a 96-Well Plate
This protocol is adapted for generic phospholipid removal plates (e.g., HybridSPE®, Ostro®) and is suitable for high-throughput analysis of plasma samples.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a well of the 96-well collection plate.
-
Add 20 µL of internal standard working solution (e.g., Decanoyl-L-carnitine-d3 in methanol).
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile with 1% formic acid to each well.
-
Mix thoroughly by vortexing or repeated pipetting to precipitate proteins.
-
-
Phospholipid Removal:
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.
-
Apply a vacuum or use positive pressure to pass the sample through the sorbent. The phospholipids are retained by the sorbent, while the analyte and internal standard pass through into the collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Quantification of Matrix Effect via Post-Extraction Spike
This experiment is crucial for method development and validation to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set 2 (Post-Spike Sample): Process a blank matrix sample (e.g., plasma from a control animal) through the entire extraction procedure. Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set 3 (Pre-Spike Sample): Spike the analyte and internal standard into the blank matrix at the very beginning, before the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Let A, B, and C be the mean peak areas of the analyte for Set 1, Set 2, and Set 3, respectively.
-
Matrix Effect (%) = (B / A) * 100%
-
Recovery (%) = (C / B) * 100%
-
Interpretation: A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[14]
-
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bevital.no [bevital.no]
- 8. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. L-Carnitine·HCl, ð-decanoyl (ð-methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9067-0.1MG [isotope.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Assessment of Commercially Available Decanoyl-L-carnitine Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available decanoyl-L-carnitine chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound typically ranges from ≥94.0% to ≥98%, as specified by various suppliers.[1][2] For applications requiring high precision, such as quantitative metabolomics, isotopically labeled internal standards with purities of ≥99% (for deuterated forms) are also available.[3] It is crucial to review the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common impurities that might be present in this compound?
A2: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: Unreacted L-carnitine and decanoic acid.
-
Synthesis by-products: Isomers of decanoyl-L-carnitine and other acylcarnitines formed from related fatty acid contaminants in the decanoic acid starting material.
-
Degradation products: The primary degradation pathway is the hydrolysis of the ester bond, yielding L-carnitine and decanoic acid.[4] Elevated temperatures can also induce degradation.[5]
Q3: What analytical techniques are recommended for purity assessment?
A3: The most common and reliable techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a standard method for purity determination.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both identification and quantification of this compound and its potential impurities.[6] It is particularly useful for resolving isomeric and isobaric species.
Q4: How should I properly store this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a cool and dry place, typically at 2-8°C or -20°C, as recommended by the supplier.[2][7] It is a crystalline solid and should be kept in a tightly sealed container to protect it from moisture, which can promote hydrolysis.
Purity of Commercial this compound
The following table summarizes the purity levels of this compound available from various commercial suppliers. This information is intended as a general guide; always refer to the supplier's specific documentation for the most accurate data.
| Supplier | Purity Specification | Analytical Method |
| Supplier A (example) | ≥98% | HPLC |
| Supplier B (example) | ≥94.0% | HPLC |
| Supplier C (example) | ≥98% | Not Specified |
| Supplier D (example, deuterated) | ≥99% deuterated forms | Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution is recommended)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of acetonitrile, water, and formic acid. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method).
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the accurate quantification of this compound, often used in biological matrices, employing an isotopically labeled internal standard.
1. Materials and Reagents:
-
This compound sample
-
Decanoyl-L-carnitine-d3 chloride (internal standard)
-
LC-MS grade acetonitrile, water, and formic acid
-
Column: Reversed-phase C18 or HILIC column
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Data acquisition and analysis software
3. Procedure:
-
Preparation of Standard and Internal Standard Solutions: Prepare stock solutions of this compound and decanoyl-L-carnitine-d3 chloride in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: For biological samples, a protein precipitation step is typically required. Add a known amount of the internal standard solution to the sample, followed by a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.
-
LC Conditions:
-
Column: C18 or HILIC
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient is often employed.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Decanoyl-L-carnitine: Precursor ion (Q1) m/z 316.3 -> Product ion (Q3) m/z 85.1
-
Decanoyl-L-carnitine-d3: Precursor ion (Q1) m/z 319.3 -> Product ion (Q3) m/z 85.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification: Create a calibration curve using known concentrations of the standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue; Detector issue; No flow | Check autosampler for proper injection; Ensure detector lamp is on; Check for leaks and ensure the pump is delivering the mobile phase.[8] |
| Peak tailing | Column degradation; Secondary interactions with silanols | Use a new or different C18 column; Adjust mobile phase pH to suppress silanol interactions.[9] |
| Ghost peaks | Contamination in the mobile phase or injector | Flush the system with a strong solvent; Use fresh, high-purity mobile phase. |
| Variable retention times | Inconsistent mobile phase composition; Temperature fluctuations | Ensure proper mixing and degassing of the mobile phase; Use a column oven to maintain a stable temperature.[10] |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity | Poor ionization; Matrix effects; In-source fragmentation | Optimize ESI source parameters (e.g., spray voltage, gas flow); Improve sample cleanup to remove interfering substances; Reduce source temperature to minimize in-source degradation. |
| Inaccurate quantification | Instability of the analyte; Improper internal standard use | Prepare fresh standards and samples; Ensure the internal standard is added consistently and behaves similarly to the analyte. |
| Interfering peaks | Isobaric or isomeric impurities | Optimize chromatographic separation to resolve interfering compounds; Use high-resolution mass spectrometry if available.[6] |
Visual Diagrams
Caption: Workflow for Purity Assessment of this compound.
Caption: Potential Sources of Impurities in this compound.
References
- 1. Decanoyl-L-carnitine (chloride) - Cayman Chemical [bioscience.co.uk]
- 2. Decanoyl- L -carnitine = 94.0 HPLC 3992-45-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound | 369651-88-7 [smolecule.com]
- 5. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Researcher's Guide to Validating LC-MS/MS Results for Decanoyl-L-carnitine chloride with Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of commercially available certified reference materials (CRMs) for Decanoyl-L-carnitine chloride and details validated LC-MS/MS methodologies for its analysis, ensuring the reliability and reproducibility of experimental results.
Decanoyl-L-carnitine is a key intermediate in fatty acid metabolism, and its accurate measurement is crucial in various research areas, including inborn errors of metabolism, drug development, and nutritional science. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity and selectivity. However, the validity of any LC-MS/MS data is fundamentally reliant on the quality of the reference materials used for calibration and quality control. This guide will delve into the available certified reference materials and provide detailed experimental protocols for robust LC-MS/MS analysis.
Certified Reference Materials: A Comparative Overview
The selection of a suitable certified reference material is the first and most critical step in validating an analytical method. A CRM provides a known concentration or purity value with a specified uncertainty, ensuring traceability and comparability of results. For this compound, several options are available, each with its own set of specifications.
A key alternative to a non-labeled CRM is the use of a stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3 chloride. This is often the preferred approach in LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
| Parameter | This compound (Typical CRM) | Decanoyl-L-carnitine-d3 chloride (Internal Standard) |
| Purity Specification | ≥98% (HPLC/NMR)[1] | Isotopic Purity: ≥99% deuterated forms[2] |
| Supplier Examples | MedChemExpress[1], Cayman Chemical[3], Sigma-Aldrich | Cayman Chemical[2], LGC Standards[4], Sigma-Aldrich |
| Intended Use | Calibrator, Quality Control | Internal Standard |
| Certificate of Analysis | Provides purity, identity, and storage conditions.[1] | Provides isotopic purity, chemical purity, identity, and storage conditions.[2] |
Experimental Protocols for LC-MS/MS Analysis
The following protocols describe two common approaches for the quantification of Decanoyl-L-carnitine in biological matrices: Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with tandem mass spectrometry.
Reversed-Phase LC-MS/MS Method
This method is suitable for the separation of acylcarnitines based on the hydrophobicity of their acyl chains.
Sample Preparation:
-
To 100 µL of plasma or serum, add 300 µL of methanol containing the internal standard (Decanoyl-L-carnitine-d3 chloride).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and mix.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Decanoyl-L-carnitine: e.g., m/z 316.2 -> 85.1; Decanoyl-L-carnitine-d3: e.g., m/z 319.2 -> 85.1 |
Validation Data (Typical Performance):
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
HILIC LC-MS/MS Method
HILIC is an excellent alternative for the retention and separation of polar analytes like acylcarnitines.[5]
Sample Preparation:
Similar to the reversed-phase method, a simple protein precipitation with acetonitrile is typically sufficient.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Gradient | 0-1 min: 95% A; 1-5 min: 95-50% A; 5-6 min: 50% A; 6-7 min: 95% A |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Decanoyl-L-carnitine: e.g., m/z 316.2 -> 85.1; Decanoyl-L-carnitine-d3: e.g., m/z 319.2 -> 85.1 |
Validation Data (Typical Performance):
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Precision (%CV) | <10% |
| Accuracy (%Bias) | ±10% |
Workflow and Pathway Visualizations
To further clarify the experimental process and the metabolic context of Decanoyl-L-carnitine, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.
Caption: Simplified signaling pathway of long-chain fatty acid metabolism.
Conclusion
The validation of LC-MS/MS results for this compound is critically dependent on the use of high-quality certified reference materials. Both non-labeled and stable isotope-labeled CRMs are commercially available and serve distinct, yet complementary, roles in ensuring data accuracy. By employing a well-characterized CRM in conjunction with a robust and validated LC-MS/MS method, such as the reversed-phase or HILIC protocols detailed in this guide, researchers can have high confidence in the reliability of their quantitative results. This rigorous approach is essential for advancing our understanding of metabolic pathways and for the development of new therapeutic interventions.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Decanoyl-L-carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 5. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Decanoyl-L-carnitine Chloride Data with Enzymatic Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decanoyl-L-carnitine chloride's performance in key enzymatic assays relevant to fatty acid metabolism. The data presented here, supported by detailed experimental protocols and pathway visualizations, is intended to assist researchers in evaluating its utility alongside other acylcarnitine alternatives.
This compound, an ester derivative of L-carnitine, plays a role in the transport of fatty acids into the mitochondria for beta-oxidation. Its activity is primarily associated with carnitine acyltransferases, a family of enzymes crucial for cellular energy metabolism. This guide focuses on the comparative enzymatic activity related to Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.
Comparative Enzymatic Activity
The enzymatic activity of carnitine acyltransferases is highly dependent on the chain length of the acyl-CoA substrate. Below is a summary of the known substrate specificities of the major carnitine acyltransferase families.
| Enzyme Family | Primary Substrate Chain Length | Substrate Specificity for Decanoyl-CoA (C10) |
| Carnitine Acetyltransferase (CrAT) | Short-chain (C2-C4) | Converts short- and medium-chain acyl-CoAs (C2 to C10-CoA).[1] |
| Carnitine Octanoyltransferase (CROT) | Medium-chain (C4-C10) | Prefers medium-chain acyl-CoAs, such as octanoyl-CoA.[2] While its canonical substrate is octanoyl-CoA, it can also process other medium-chain acyl-CoAs.[3] |
| Carnitine Palmitoyltransferase I (CPT1) | Long-chain (C12-C18) | Responsible for the transfer of long-chain fatty acyl-CoA groups to L-carnitine.[4] Shows activity with decanoyl-CoA. |
| Carnitine Palmitoyltransferase II (CPT2) | Long-chain (C8-C18) | Specific for long-chain fatty acyl-CoAs and is crucial for their transport into the mitochondrial matrix.[2] |
While comprehensive comparative kinetic data is limited in publicly available literature, a study on rat heart mitochondria provides a specific kinetic parameter for CPT1 with decanoyl-CoA.
| Substrate | Enzyme | K₀.₅ (µM) | Source Organism | Notes |
| Decanoyl-CoA | CPT1 | 3 | Rat Heart | The K₀.₅ represents the substrate concentration at which the enzyme reaches half of its maximum velocity. This value indicates a relatively high affinity of CPT1 for decanoyl-CoA.[5] |
| Palmitoyl-CoA | CPT1 | - | - | While a direct comparative K₀.₅ was not found in the same study, palmitoyl-CoA is a canonical substrate for CPT1. |
| Octanoyl-CoA | CPT1 | - | - | CPT1 shows activity with octanoyl-CoA, though it is generally considered a substrate for CROT.[6] |
| Acetyl-CoA | CPT1 | - | - | Acetyl-CoA is a poor substrate for CPT1, which is specific for long-chain fatty acids. |
Experimental Protocols
Carnitine Palmitoyltransferase I (CPT1) Activity Assay (Forward Radioisotope Method)
This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and an acyl-CoA substrate.
Materials:
-
[³H]L-carnitine
-
Acyl-CoA substrates (e.g., Decanoyl-CoA, Palmitoyl-CoA)
-
Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.2)
-
Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 1 mg/ml BSA, pH 7.2)
-
Malonyl-CoA (for determining CPT1-specific activity)
-
Perchloric acid
-
Butanol
-
Scintillation cocktail
-
Isolated mitochondria
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
Initiate the reaction by adding the mitochondrial suspension to a reaction mixture containing the assay buffer, [³H]L-carnitine, and the acyl-CoA substrate of interest (e.g., Decanoyl-CoA). A parallel reaction containing malonyl-CoA is included to inhibit CPT1 and measure CPT2 activity, allowing for the calculation of CPT1-specific activity by subtraction.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled acylcarnitine product using butanol.
-
Quantify the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of mitochondrial protein.
Acyl-CoA Synthetase (ACS) Activity Assay (Colorimetric)
This assay measures the activity of ACS by coupling the production of pyrophosphate to a colorimetric reaction.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fatty acid substrate (e.g., Decanoic acid)
-
Coenzyme A (CoA)
-
ATP
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a microplate, add the lysate to the assay buffer containing the fatty acid substrate, CoA, and ATP.
-
Add pyrophosphatase to the reaction mixture. This will hydrolyze the pyrophosphate produced by ACS into two molecules of inorganic phosphate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the ACS activity based on a standard curve of inorganic phosphate.
Visualizations
Caption: Mitochondrial fatty acid transport and β-oxidation pathway.
Caption: Workflow for the CPT1 forward radioisotope assay.
References
- 1. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride vs. Octanoylcarnitine in the Study of MCAD Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of decanoyl-L-carnitine and octanoylcarnitine in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency research. While both are medium-chain acylcarnitines, their utility and significance in studying this metabolic disorder differ substantially. This document outlines their respective roles, supported by quantitative data from key studies, and provides detailed experimental protocols for their analysis.
Core Comparison: Diagnostic Biomarkers
In the study of MCAD deficiency, octanoylcarnitine (C8) is the primary and most prominent biomarker, while decanoylcarnitine (C10) serves as a crucial secondary biomarker. The comparison is less about their direct experimental application as standalone compounds and more about their relative concentrations and ratios for diagnostic and monitoring purposes.
MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial β-oxidation of medium-chain fatty acids. This leads to the accumulation of specific acyl-CoA esters, which are then transesterified with carnitine to form acylcarnitines that can be detected in blood and plasma.
Octanoylcarnitine (C8): The Primary Diagnostic Marker
Octanoylcarnitine is the hallmark analyte for MCAD deficiency.[1] Its concentration is significantly elevated in affected individuals, making it the most sensitive and specific marker for newborn screening and subsequent diagnostic confirmation.[2][3]
Decanoyl-L-carnitine (C10): The Key Ratio Component
Decanoyl-L-carnitine levels are also typically elevated in MCAD deficiency, but to a lesser extent than octanoylcarnitine.[1][4][5] Its primary importance lies in its use in calculating the octanoylcarnitine-to-decanoylcarnitine (C8/C10) ratio. This ratio is a critical secondary criterion for diagnosis, enhancing the specificity of testing and helping to differentiate MCAD deficiency from other conditions that might cause an elevation in octanoylcarnitine alone.[1][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the concentrations of octanoylcarnitine and decanoylcarnitine, as well as the C8/C10 ratio, in healthy newborns and individuals with confirmed MCAD deficiency.
Table 1: Acylcarnitine Concentrations in Dried Blood Spots of Newborns
| Analyte | Healthy Newborns (μmol/L) | Newborns with MCAD Deficiency (μmol/L) |
| Octanoylcarnitine (C8) | Max: 0.22 (majority at or below detection limit)[2] | Median: 8.4 (Range: 3.1–28.3)[2] |
| Decanoylcarnitine (C10) | Not specified, but significantly lower than in MCAD patients | Also increased, but to a lesser extent than C8[6] |
Table 2: Diagnostic Criteria for MCAD Deficiency
| Parameter | Diagnostic Threshold |
| Octanoylcarnitine (C8) Concentration | > 0.3 μmol/L[7] |
| C8/C10 Ratio | > 5[6][7] |
Experimental Protocols
The primary experimental method for the analysis of octanoylcarnitine and decanoylcarnitine in the context of MCAD deficiency is tandem mass spectrometry (MS/MS).
Protocol: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This method is a robust and high-throughput approach widely used in newborn screening programs.
1. Sample Preparation:
- A 3 mm disc is punched from a dried blood spot on a filter paper card (Guthrie card).
- The disc is placed into a well of a 96-well microtiter plate.
- An extraction solution containing stable isotope-labeled internal standards (e.g., [²H₃]octanoylcarnitine) in methanol is added to each well.
- The plate is agitated for a period to allow for the extraction of acylcarnitines from the blood spot.
2. Derivatization (Butylation):
- The methanol extract is evaporated under a stream of nitrogen.
- A solution of 3 mol/L butanolic HCl is added to each well.
- The plate is sealed and heated to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency and chromatographic behavior.
- After cooling, the butanolic HCl is evaporated.
- The residue is reconstituted in a mobile phase suitable for injection into the mass spectrometer.
3. Analysis by Tandem Mass Spectrometry (MS/MS):
- The analysis is typically performed using a flow-injection analysis tandem mass spectrometry system.
- The instrument is operated in positive ion mode.
- A precursor ion scan of m/z 85 is used to detect all butyl-esterified carnitine derivatives.
- The concentrations of octanoylcarnitine and decanoylcarnitine are determined by comparing the ion signal of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizations
Metabolic Pathway in MCAD Deficiency
The following diagram illustrates the position of MCAD in the mitochondrial β-oxidation spiral and the resulting accumulation of octanoyl-CoA and decanoyl-CoA, which are subsequently converted to their respective carnitine esters.
Caption: Simplified MCAD deficiency metabolic pathway.
Diagnostic Workflow for MCAD Deficiency
This diagram outlines the logical flow from initial screening to confirmatory testing for MCAD deficiency, highlighting the roles of octanoylcarnitine and the C8/C10 ratio.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Decanoyl-L-carnitine chloride and Other Medium-Chain Acylcarnitines in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decanoyl-L-carnitine chloride (C10) with other medium-chain acylcarnitines, supported by experimental data. It is designed to assist researchers and professionals in drug development and metabolic studies in understanding the nuances of these critical metabolites.
Introduction to Medium-Chain Acylcarnitines
Acylcarnitines are essential intermediates in cellular energy metabolism, formed from the esterification of L-carnitine with fatty acids.[1] They play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[2][3] Medium-chain acylcarnitines (MCACs), typically with acyl chain lengths of C6 to C12, are of particular interest in metabolic profiling as their plasma and tissue concentrations can reflect the state of fatty acid and amino acid metabolism.[1][4] Alterations in their profiles are associated with various inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as well as complex diseases like type 2 diabetes and cardiovascular conditions.[5][6]
Decanoyl-L-carnitine (C10), specifically, is a key biomarker in the diagnosis of MCAD deficiency and its concentration is often evaluated alongside other MCACs like Hexanoyl-L-carnitine (C6) and Octanoyl-L-carnitine (C8).[6][7] This guide will delve into a comparative analysis of these molecules.
Comparative Analysis of Medium-Chain Acylcarnitine Levels
The following tables summarize quantitative data from various studies, showcasing the comparative levels of Decanoyl-L-carnitine and other medium-chain acylcarnitines in different biological contexts.
Table 1: Plasma Acylcarnitine Concentrations in Ischemic and Non-Ischemic Cardiomyopathy Patients Compared to Healthy Controls
| Acylcarnitine | Ischemic Cardiomyopathy (IC) | Non-Ischemic Cardiomyopathy (NIC) | Healthy Controls |
| C6 | Reduced | Elevated (C6DC) | Normal |
| C8 | Reduced | - | Normal |
| C10 | Reduced | - | Normal |
| C12 | Reduced | - | Normal |
| Data adapted from a comparative metabolomics study using LC-MS/MS.[5][8] Reductions in IC patients suggest impaired mitochondrial β-oxidation.[5] |
Table 2: Acylcarnitine Levels in Newborn Screening for MCAD Deficiency
| Acylcarnitine | MCAD Deficient Patients (Typical Profile) | Reference Range |
| C6 (Hexanoylcarnitine) | Elevated | ≤ 0.44 µmol/L |
| C8 (Octanoylcarnitine) | Markedly Elevated (e.g., 2.19 - 7.51 µmol/L) | ≤ 0.5 µmol/L |
| C10 (Decanoylcarnitine) | Elevated (e.g., 0.62 µmol/L) | ≤ 0.51 µmol/L |
| Data from case reports of newborn screening.[9] The ratio of C8/C10 is also a critical diagnostic marker.[7] |
Table 3: Changes in Plasma Medium-Chain Acylcarnitines in Response to Exercise
| Acylcarnitine | Pre-exercise | Post-exercise |
| C8:0 | Baseline | Increased |
| C10:0 | Baseline | Increased |
| C12:0 | Baseline | Increased |
| A study on the effects of moderate-intensity exercise showed a transient, significant increase in medium-chain acylcarnitines, suggesting their role in supporting fat oxidation during exercise.[10] |
Experimental Protocols
The primary method for the quantitative analysis of acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11]
Protocol: Quantification of Medium-Chain Acylcarnitines by LC-MS/MS
1. Sample Preparation:
-
Plasma/Serum: 10-50 µL of plasma or serum is deproteinized by adding a 4-10 fold excess of ice-cold methanol or acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C10 acylcarnitines).[4][12]
-
Dried Blood Spots (DBS): A 3 mm punch from a dried blood spot is extracted with a methanol solution containing internal standards.[13]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[12]
-
The supernatant is collected and can be either directly injected or further processed.[12]
2. Derivatization (Optional but common for improved chromatographic properties):
-
The dried supernatant is reconstituted in a solution of n-butanol containing acetyl chloride and heated (e.g., at 60-65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters.[4][14]
-
The butanol is then evaporated under a stream of nitrogen, and the sample is reconstituted in the initial mobile phase for injection.[4]
3. LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for separation.[4][12]
-
Mobile Phase: A gradient elution is performed using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[4][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for all acylcarnitines is the respective [M+H]+ ion, and a common product ion at m/z 85 (from the carnitine moiety) is monitored.[4][14]
4. Quantification:
-
Quantification is achieved by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of standards.[11]
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the pathway of medium-chain fatty acid oxidation, highlighting the role of carnitine and the formation of acylcarnitines.
Caption: Mitochondrial β-oxidation of medium-chain fatty acids.
Experimental Workflow: Acylcarnitine Profiling
This diagram outlines the typical workflow for the analysis of acylcarnitines from biological samples.
Caption: Workflow for acylcarnitine analysis using LC-MS/MS.
Conclusion
This compound, as a C10 acylcarnitine, is a crucial analyte in metabolic profiling, particularly for the diagnosis of MCAD deficiency. Its levels, in conjunction with other medium-chain acylcarnitines like C6, C8, and C12, provide a window into the functionality of mitochondrial fatty acid oxidation. The presented data highlights the importance of analyzing a panel of acylcarnitines for a comprehensive metabolic assessment. The standardized LC-MS/MS methodology ensures reliable and reproducible quantification, which is paramount for both clinical diagnostics and research in drug development and metabolic diseases.
References
- 1. Medium & long-chain acylcarnitine's relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 13. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Decanoyl-L-carnitine Chloride as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of decanoyl-L-carnitine chloride as a biomarker for mitochondrial dysfunction against other established and emerging biomarkers. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Mitochondrial Dysfunction and the Role of Acylcarnitines
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. Dysfunction of these organelles is implicated in a wide range of inherited metabolic diseases and is increasingly recognized as a key factor in the pathophysiology of common complex diseases.[1] Biomarkers that accurately reflect mitochondrial function are crucial for diagnostics, prognostics, and the development of targeted therapies.
L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[1] Decanoyl-L-carnitine (C10) is a medium-chain acylcarnitine. In conditions of impaired mitochondrial fatty acid oxidation, specific acyl-CoA species accumulate and are esterified to carnitine, leading to an increase in the corresponding acylcarnitines in blood and tissues. This makes acylcarnitines, including decanoyl-L-carnitine, direct indicators of metabolic bottlenecks within the mitochondria.
Comparative Analysis of Biomarkers for Mitochondrial Dysfunction
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. This section compares this compound with other key biomarkers of mitochondrial dysfunction.
Data Presentation
The following tables summarize quantitative data on the performance of decanoyl-L-carnitine and other biomarkers in various conditions associated with mitochondrial dysfunction.
Table 1: Decanoyl-L-carnitine (C10) and Other Acylcarnitines in Heart Failure
| Biomarker | Control Group (Mean ± SD, nM) | Heart Failure Group (Mean ± SD, nM) | Fold Change | p-value | Reference |
| Decanoyl-L-carnitine (C10) | 127.9 ± 136.1 | 198.6 ± 131.5 | ~1.55 | <0.05 | [2] |
| Octanoyl-L-carnitine (C8) | 97.7 ± 85.3 | 159.8 ± 101.3 | ~1.64 | <0.05 | [2] |
| Lauroyl-L-carnitine (C12) | 18.4 ± 16.9 | 37.0 ± 32.4 | ~2.01 | <0.05 | [2] |
This table demonstrates a significant increase in medium and long-chain acylcarnitines in patients with heart failure, indicating impaired fatty acid oxidation.
Table 2: Performance of FGF-21 and GDF-15 in Pediatric Mitochondrial Disease
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| FGF-21 | 0.71 | 0.88 | 0.90 | [3] |
| GDF-15 | 0.83 | 0.92 | 0.94 | [3] |
| Combined FGF-21 & GDF-15 | 88% | 96% | Not Reported | [4] |
This table highlights the diagnostic performance of FGF-21 and GDF-15, with GDF-15 showing slightly better individual performance, and a combination of both providing high sensitivity and specificity.
Table 3: Performance of Lactate and Lactate-to-Pyruvate Ratio in Mitochondrial Disease
| Biomarker | Sensitivity | Specificity | Condition | Reference |
| Lactate | 34-62% | 83-100% | Primary Mitochondrial Disease | [5] |
| Lactate/Pyruvate Ratio | 31% | 100% | Electron Transport Chain Disease | [5] |
This table illustrates the utility and limitations of traditional biomarkers. While a high lactate-to-pyruvate ratio is very specific for certain mitochondrial disorders, its sensitivity is low.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental procedures are essential for understanding the context and methodology of biomarker analysis.
Fatty Acid β-Oxidation and the Carnitine Shuttle
The accumulation of decanoyl-L-carnitine is a direct consequence of disruptions in the fatty acid β-oxidation pathway. The following diagram illustrates the critical role of the carnitine shuttle in transporting fatty acids into the mitochondria.
Caption: Carnitine shuttle and fatty acid β-oxidation pathway.
Experimental Workflow for Biomarker Comparison
A robust experimental design is critical for the validation and comparison of biomarkers. The following diagram outlines a typical workflow for a comparative biomarker study in mitochondrial dysfunction.
Caption: Experimental workflow for biomarker comparison.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Objective: To quantify decanoyl-L-carnitine and other acylcarnitines in plasma or dried blood spots.
Materials:
-
Plasma or dried blood spot (DBS) samples
-
Methanol (HPLC grade)
-
Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines)
-
96-well plates
-
Mechanical shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer coupled with a liquid chromatography system (LC-MS/MS)
Procedure:
-
Sample Preparation (from Plasma):
-
Pipette 10 µL of plasma into a 96-well plate.
-
Add 200 µL of methanol containing the internal standard solution to each well.
-
Seal the plate and shake for 20 minutes to precipitate proteins.
-
Centrifuge the plate at 3000 x g for 15 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Sample Preparation (from Dried Blood Spots):
-
Punch a 3.2 mm disk from the DBS into a 96-well plate.
-
Add 100 µL of methanol containing the internal standard solution to each well.
-
Seal the plate and shake for 30 minutes.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C8 or C18 column.
-
Detect and quantify the acylcarnitines using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
FGF-21 and GDF-15 Measurement by ELISA
Objective: To quantify Fibroblast Growth Factor 21 (FGF-21) and Growth Differentiation Factor 15 (GDF-15) in serum or plasma.
Materials:
-
Serum or plasma samples
-
Commercially available ELISA kits for human FGF-21 and GDF-15
-
Microplate reader
Procedure (General):
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and wash buffers as per the kit instructions.
-
Assay:
-
Add 100 µL of assay diluent to each well.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Add 200 µL of conjugate to each well and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add 200 µL of substrate solution and incubate for 30 minutes.
-
Add 50 µL of stop solution.
-
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the concentrations of FGF-21 and GDF-15 based on the standard curve.
Lactate and Pyruvate Assays
Objective: To measure lactate and pyruvate concentrations in plasma.
Materials:
-
Plasma collected in sodium fluoride/potassium oxalate tubes
-
Commercially available enzymatic assay kits for lactate and pyruvate
-
Spectrophotometer or microplate reader
Procedure (General Principle):
-
Sample Collection and Handling: Proper sample collection is critical to prevent factitious increases in lactate. Blood should be collected without a tourniquet if possible and placed on ice immediately. Plasma should be separated promptly.
-
Lactate Assay: The assay is based on the lactate dehydrogenase (LDH) catalyzed conversion of lactate to pyruvate with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the lactate concentration.[6]
-
Pyruvate Assay: The assay typically involves the reduction of pyruvate to lactate by LDH, with the simultaneous oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the pyruvate concentration.
-
Lactate-to-Pyruvate (L:P) Ratio: The L:P ratio is calculated from the measured concentrations of lactate and pyruvate. A ratio greater than 20 is often considered indicative of a respiratory chain disorder.[7]
Discussion and Conclusion
This compound is a specific and valuable biomarker for inborn errors of fatty acid oxidation. Its elevation directly reflects a metabolic block in the β-oxidation of medium-chain fatty acids. However, its specificity for mitochondrial dysfunction in more complex, multifactorial diseases is still an area of active research. While elevated levels are observed in conditions like heart failure, the fold changes may be less dramatic than in congenital disorders.
In comparison, FGF-21 and GDF-15 have emerged as highly sensitive and specific biomarkers for mitochondrial myopathies and other primary mitochondrial diseases.[3][4] They often outperform traditional markers like lactate. However, it's important to note that FGF-21 and GDF-15 can also be elevated in other conditions, such as liver disease, which can limit their specificity in certain clinical contexts.[4]
Lactate and the lactate-to-pyruvate ratio remain important screening tools, particularly in the acute setting. An elevated L:P ratio is highly suggestive of a respiratory chain defect.[5][7] However, the sensitivity of lactate is limited, and proper sample handling is crucial for accurate results.
-
For screening for inborn errors of fatty acid oxidation, decanoyl-L-carnitine and a full acylcarnitine profile are indispensable.
-
For the diagnosis of primary mitochondrial diseases, especially those with muscle involvement, FGF-21 and GDF-15 are superior biomarkers.
-
Lactate and pyruvate are useful initial screening tests, but have limitations in sensitivity and specificity.
A multi-biomarker panel approach, combining acylcarnitine profiling with the measurement of FGF-21, GDF-15, and traditional markers, is likely to provide the most comprehensive and accurate assessment of mitochondrial function. Further research is needed to validate the clinical utility of these biomarkers in a broader range of diseases associated with mitochondrial dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Circulating FGF21 and GDF15 as Biomarkers for Screening, Diagnosis, and Severity Assessment of Primary Mitochondrial Disorders in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein biomarkers GDF15 and FGF21 to differentiate mitochondrial hepatopathies from other pediatric liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Concentration assay (LDH method) [protocols.io]
- 7. mayocliniclabs.com [mayocliniclabs.com]
A Comparative Analysis of Decanoyl-L-carnitine Chloride and Free Fatty Acids on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Decanoyl-L-carnitine chloride and various free fatty acids on mitochondrial respiration, supported by experimental data. The information is intended to assist researchers in understanding the nuances of fatty acid metabolism and its impact on mitochondrial function.
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues. The entry of long-chain fatty acids into the mitochondrial matrix is dependent on the carnitine shuttle, which involves the conversion of fatty acyl-CoAs to acylcarnitines. Medium-chain fatty acids (MCFAs), however, are traditionally thought to cross the inner mitochondrial membrane independently of this shuttle. This guide explores the distinct effects of this compound, a medium-chain acylcarnitine, and free fatty acids of varying chain lengths on mitochondrial respiratory function.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of different fatty acid substrates on mitochondrial respiration. It is important to note that the data are collated from different experiments and tissues, and direct comparisons should be made with caution.
Table 1: Comparative Effects of Acylcarnitines and Free Fatty Acids on Mitochondrial Respiration
| Substrate | Concentration | Tissue/Cell Type | Key Parameter | Observed Effect | Citation |
| Decanoyl-L-carnitine | Not specified | Mouse Liver | CPT1A Expression | Activates CPT1A expression, improving fatty acid metabolism and mitochondrial function. | [1] |
| Decanoic Acid | Not specified | Rat Brain & Liver | Resting Respiration | Increased resting respiration, indicating uncoupling. | |
| Decanoic Acid | Not specified | Rat Brain & Liver | ADP-stimulated Respiration | Diminished ADP-stimulated respiration, indicating inhibition of oxidative phosphorylation. | |
| Palmitoyl-carnitine | 20 µM | Rat Cardiac Fibers | Mitochondrial Respiration | Supports fatty acid beta-oxidation. | [2] |
| Palmitoyl-CoA + L-carnitine | Not specified | Rat Cardiac Mitochondria | Mitochondrial Swelling | Induces mitochondrial swelling, which is inhibited by L-carnitine. | [3] |
| Oleoyl-carnitine (C18:1) | 12.5 µM | Murine Cardiac Mitochondria | State 3 Respiration (with glutamate/malate) | Acutely stimulated respiration. | |
| Oleoyl-carnitine (C18:1) | 25 µM | Murine Cardiac Mitochondria | State 3 Respiration | Inhibited respiration and dissipated membrane potential. | |
| EPA-carnitine (EPAC) | 10 µM | Cardiac Mitochondria | Oxidative Phosphorylation | Decreased by 21-25%. | [4] |
| DHA-carnitine (DHAC) | 10 µM | Cardiac Mitochondria | Oxidative Phosphorylation | Decreased by 21-25%. | [4] |
| Palmitoylcarnitine (PC) | 10 µM | Cardiac Mitochondria | Oxidative Phosphorylation | Reduced by 45-53%. | [4] |
| Oleoylcarnitine (cis-OC) | 10 µM | Cardiac Mitochondria | Oxidative Phosphorylation | Reduced by 45-53%. | [4] |
| Elaidoylcarnitine (trans-EC) | 10 µM | Cardiac Mitochondria | Oxidative Phosphorylation | Reduced by 45-53%. | [4] |
Table 2: Tissue-Specific Oxidation of Free Fatty Acids
| Fatty Acid Chain Length | Liver | Kidney | Heart | Skeletal Muscle | Citation |
| C6 - C10 (Medium-Chain) | Oxidized | Oxidized | Not Oxidized | Not Oxidized | [5] |
| C12 - C14 (Medium/Long-Chain) | Oxidized | Not Oxidized | Not Oxidized | Not Oxidized | [5] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes a standard method for isolating functional mitochondria from rodent liver tissue.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 0.5% (w/v) fatty acid-free BSA, pH 7.4.
-
Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.
-
Transfer the minced tissue to a Dounce homogenizer with fresh, ice-cold Isolation Buffer I.
-
Homogenize the tissue with 5-7 slow strokes of the loose-fitting pestle.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Respiration Buffer.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Keep the isolated mitochondria on ice and use for respiratory assays within a few hours.
Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using various fatty acid substrates.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24).
-
Seahorse XF cell culture microplate.
-
Isolated mitochondria or permeabilized cells.
-
Respiration Buffer (MAS).
-
Substrates: this compound, Decanoic acid, Palmitoyl-L-carnitine, etc. (prepared as stock solutions).
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).
Procedure:
-
Plate Preparation:
-
For isolated mitochondria: Add a specific amount of mitochondrial protein (e.g., 2-5 µ g/well ) to each well of the Seahorse microplate containing Respiration Buffer. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
For permeabilized cells: Seed cells in the Seahorse microplate and allow them to attach. Before the assay, permeabilize the cell membrane with a suitable agent (e.g., saponin or digitonin) to allow direct access of substrates to the mitochondria.
-
-
Substrate Addition: Add the fatty acid substrates (this compound or free fatty acids) to the appropriate wells. Malate should also be included as a co-substrate to replenish TCA cycle intermediates.
-
Seahorse XF Assay:
-
Place the prepared microplate in the Seahorse XF Analyzer.
-
Equilibrate the plate and inject the following compounds sequentially to measure different respiratory states:
-
ADP: To stimulate State 3 respiration (oxidative phosphorylation).
-
Oligomycin: To inhibit ATP synthase and measure State 4o respiration (proton leak).
-
FCCP: To uncouple the electron transport chain and measure maximal respiration (ET capacity).
-
Rotenone/Antimycin A: To inhibit the electron transport chain and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software will calculate OCR in real-time. Analyze the data to determine key respiratory parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The respiratory control ratio (RCR) can be calculated as State 3 / State 4o respiration.
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation and the Carnitine Shuttle
The entry of long-chain fatty acids into the mitochondria for beta-oxidation is a tightly regulated process known as the carnitine shuttle. Medium-chain fatty acids can partially bypass this shuttle.
References
- 1. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Tracing for Elucidating Fatty Acid Oxidation Pathways Involving Decanoyl-L-carnitine
For researchers, scientists, and drug development professionals investigating lipid metabolism, understanding the intricacies of fatty acid oxidation (FAO) is paramount. Stable isotope tracers provide a powerful tool to dynamically track the metabolic fate of fatty acids within cellular systems. This guide offers a comparative analysis of using stable isotope-labeled precursors to study the FAO pathway of decanoic acid, focusing on the key intermediate, Decanoyl-L-carnitine. We compare this approach with alternative methods, providing experimental data and detailed protocols to inform study design.
Core Pathway: Mitochondrial Oxidation of Decanoic Acid
Decanoic acid, a medium-chain fatty acid (MCFA), is a significant energy source. Its oxidation involves entry into the mitochondria, activation to an acyl-CoA, and subsequent β-oxidation. The formation of Decanoyl-L-carnitine is a crucial step, particularly in tissues where carnitine-dependent transport is necessary for MCFA mitochondrial entry, such as the heart and skeletal muscle.[1][2] In contrast, the liver and kidneys can oxidize MCFAs independent of the carnitine shuttle.[2][3] Stable isotope tracing allows for the precise measurement of flux through this pathway.
Comparison of Isotopic Tracing Strategies for FAO
The choice of tracer is critical and depends on the specific biological question. The most common stable isotopes used are Carbon-13 (¹³C) and Deuterium (²H or D).
| Tracer Strategy | Principle | Key Metabolites Measured | Advantages | Limitations |
| ¹³C-Labeled Decanoic Acid | The carbon backbone is labeled. The ¹³C atoms are traced as the fatty acid is metabolized into downstream intermediates. | ¹³C-Decanoyl-L-carnitine, ¹³C-Acetyl-CoA, TCA cycle intermediates (e.g., M+2 citrate), ¹³CO₂ in expired air.[4][5] | Provides detailed pathway information, allowing for flux analysis into specific downstream pathways (e.g., TCA cycle vs. lipid synthesis).[5] | Requires sophisticated mass spectrometry (LC-MS or GC-MS) for analysis. Can be more expensive than other tracers. |
| Deuterium (D)-Labeled Fatty Acids | C-H bonds are labeled with deuterium. Oxidation of the fatty acid releases deuterium, which forms deuterated water (D₂O).[6] | D₂O in plasma or cell culture medium.[7] | Provides a measure of total whole-body or system-level fatty acid oxidation. The analytical method for D₂O can be simpler.[7] | Does not provide information on the specific downstream metabolic fate of the fatty acid beyond its initial oxidation. |
| Alternative: ¹³C-Labeled Long-Chain Fatty Acids (e.g., Palmitate) | Similar to ¹³C-decanoic acid, but traces a long-chain fatty acid (LCFA). | ¹³C-Palmitoylcarnitine, other ¹³C-acylcarnitines, ¹³C-Acetyl-CoA, ¹³CO₂.[8] | Excellent for studying pathways strictly dependent on the CPT1 shuttle. Relevant for many physiological states.[9] | Metabolic fate and transport mechanisms differ significantly from MCFAs, which can bypass CPT1 in certain tissues.[1][2] |
Experimental Workflow and Protocols
A typical workflow for a stable isotope tracing experiment involves tracer administration, sample collection, metabolite extraction, and mass spectrometry analysis.
Protocol 1: In Vitro Tracing in Cultured Cells
This protocol is adapted for tracing fatty acid metabolism in adherent cell cultures.
-
Cell Culture: Plate cells overnight to allow for adherence. On the day of the experiment, wash cells twice with phosphate-buffered saline (PBS).
-
Tracer Media Preparation: Prepare serum-free DMEM containing the desired concentration of ¹³C-labeled decanoic acid (e.g., 100 µM) and 1 mM L-carnitine.[5] The fatty acid should be complexed to fatty-acid-free bovine serum albumin (BSA) to aid solubility.
-
Labeling: Remove the wash buffer and add the tracer-containing media to the cells. Incubate for a set time course (e.g., 3 hours) at 37°C in a CO₂ incubator.[5]
-
Metabolite Extraction:
-
Aspirate the media and wash cells rapidly with cold 0.9% NaCl solution.
-
Immediately add a cold extraction solvent (e.g., 80% methanol: 20% water) to the plate and scrape the cells.[5]
-
Collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate at high speed to pellet protein and debris. Collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites and analyze by LC-MS/MS to measure the abundance and isotopic enrichment of Decanoyl-L-carnitine and other downstream metabolites like TCA cycle intermediates.
Protocol 2: In Vivo Tracing in Mice
This protocol outlines a method for tracing FAO in a live animal model.
-
Animal Preparation: Fast male C57BL/6N mice for a period such as 15 hours to stimulate fatty acid utilization.[8]
-
Tracer Administration: Administer a bolus of the stable isotope tracer, for example, [U-¹³C]-palmitate at 20 nmol/kg body weight, via intravenous injection into the tail vein.[8] A similar approach can be used for ¹³C-decanoic acid.
-
Sample Collection: After a specified duration (e.g., 10 minutes), collect blood, liver, and skeletal muscle tissue.[8] Plasma should be separated by centrifugation. Tissues should be snap-frozen in liquid nitrogen.
-
Metabolite Extraction: Homogenize frozen tissues and extract lipids and polar metabolites using appropriate solvent systems (e.g., a Folch extraction for lipids or methanol/water for polar metabolites).
-
Analysis: Analyze the extracts by UPLC-mass spectrometry to identify and quantify the incorporation of the ¹³C label into tissue and plasma acylcarnitines, free fatty acids, and complex lipids.[8]
Quantitative Data Comparison
Stable isotope tracing allows for the quantification of fatty acid partitioning into various metabolic pools. The data below, synthesized from typical findings in the literature, illustrates how different fatty acids are metabolized.
| Metabolic Product | ¹³C-Palmitic Acid (LCFA)[10][11] | ¹³C-Oleic Acid (LCFA)[10][11] | Notes |
| Primary Fate in Placental Explants (48h) | Primarily directed into Phosphatidylcholine (PC) synthesis (~74% of labeled lipids). | Directed almost equally into PC (~45%) and Triacylglycerol (TAG) synthesis (~53%). | Demonstrates that even among LCFAs, metabolic channeling differs significantly. |
| Incorporation into Acylcarnitines (Fasting Mice, 10 min)[8] | ¹³C-Palmitoylcarnitine detectable in muscle (0.95 ± 0.47 nmol/g protein). | Not directly measured, but LCFAs are known substrates for carnitine conjugation. | Acylcarnitine production from LCFAs is significantly higher in muscle than in the liver, highlighting tissue-specific metabolism. |
| Incorporation into Liver Lipids (Fasting Mice, 10 min)[8] | Readily incorporated into liver Triacylglycerols (511 ± 160 nmol/g protein). | Not directly measured, but expected to be similar or higher based on other studies. | The liver acts as a key buffer for excess circulating fatty acids, channeling them into storage lipids. |
Note: Direct comparative data for ¹³C-Decanoic acid under identical conditions is sparse in the provided search results, but as an MCFA, its oxidation is expected to be more rapid, especially in the liver, with less initial channeling into complex lipid storage compared to LCFAs.
References
- 1. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Correlating Decanoyl-L-carnitine Chloride Levels with Clinical Outcomes in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a significant biomarker in the diagnosis and monitoring of several inherited metabolic diseases, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comprehensive comparison of Decanoyl-L-carnitine's performance against other diagnostic markers, supported by experimental data and detailed methodologies, to aid in research and drug development efforts targeting metabolic disorders.
Introduction to Decanoyl-L-carnitine and its Role in Metabolism
L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-producing pathway. Decanoyl-L-carnitine (C10) is an ester of L-carnitine and decanoic acid, a ten-carbon fatty acid. Inborn errors of metabolism that affect fatty acid oxidation lead to the accumulation of specific acyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of corresponding acylcarnitines in bodily fluids.[1] Consequently, the acylcarnitine profile, including Decanoyl-L-carnitine, serves as a crucial diagnostic tool for these conditions.[2]
Decanoyl-L-carnitine in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is the most common inherited disorder of fatty acid oxidation.[3] It is characterized by the inability to properly metabolize medium-chain fatty acids, leading to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[4] Newborn screening programs worldwide utilize tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots, with elevated levels of octanoylcarnitine (C8) being the primary marker for MCAD deficiency.[5][[“]]
While C8 is the most prominent marker, Decanoyl-L-carnitine (C10) is also typically elevated in MCAD deficiency and plays a crucial role in the diagnostic algorithm, often in conjunction with other acylcarnitines.[2][7] The ratio of octanoylcarnitine to decanoylcarnitine (C8/C10) is a key secondary marker that enhances the specificity of diagnosis.[4][8]
Comparative Diagnostic Performance
Studies have established diagnostic criteria for MCAD deficiency based on acylcarnitine analysis. An elevated C8-acylcarnitine concentration (> 0.3 µmol/L) combined with a C8/C10 acylcarnitine ratio of > 5 is considered a reliable indicator for MCAD deficiency.[8] This combination of markers helps to distinguish MCAD deficiency from other conditions that may also present with elevated C8 levels.[8]
| Biomarker/Ratio | Typical Cut-off for MCAD Suspicion | Diagnostic Significance | Reference |
| Octanoylcarnitine (C8) | > 0.38 - 0.5 µmol/L | Primary and most sensitive marker for MCAD deficiency. | [5][[“]] |
| Decanoyl-L-carnitine (C10) | Elevated, but no universal cut-off | Important secondary marker, contributes to diagnostic ratios. | [2][7] |
| C8/C10 Ratio | > 5 | High specificity for MCAD deficiency. | [4][8] |
| C8/C2 Ratio | Elevated | Another useful diagnostic ratio. | [4] |
This table summarizes typical cut-off values used in newborn screening; however, specific ranges may vary between laboratories.
Correlation of Decanoyl-L-carnitine Levels with Clinical Outcomes in MCAD Deficiency
While the diagnostic utility of Decanoyl-L-carnitine is well-established, its direct correlation with the severity of clinical outcomes in MCAD deficiency is less clear and often considered in the context of the overall acylcarnitine profile, particularly the C8 levels. Some studies suggest that higher levels of C8 and C10 at diagnosis may be associated with a more severe genotype, such as homozygosity for the common c.985A>G mutation.[3] However, a direct quantitative link between specific Decanoyl-L-carnitine concentrations and the frequency or severity of metabolic crises has not been definitively established.
The mainstay of treatment for MCAD deficiency is the avoidance of fasting and supplementation with L-carnitine to replenish depleted stores and facilitate the excretion of toxic acylcarnitines.[9] However, the therapeutic efficacy of L-carnitine supplementation is a subject of ongoing debate, with some studies showing limited clinical benefit.[5][10] A large retrospective study found no evidence to support routine carnitine supplementation in the follow-up of individuals with MCAD deficiency, as it did not correlate with a reduction in hospital visits or symptoms like fatigue and muscle pain.[11][12]
Decanoyl-L-carnitine in Other Metabolic Diseases
Elevated levels of Decanoyl-L-carnitine are not exclusive to MCAD deficiency and can be observed in other metabolic disorders, although often as part of a broader and more complex acylcarnitine profile.
-
Glutaric Acidemia Type II (GAII): Also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), GAII is a disorder of electron transfer that affects the oxidation of fatty acids and some amino acids. The acylcarnitine profile in GAII is characterized by a broad elevation of short-, medium-, and long-chain acylcarnitines, including Decanoyl-L-carnitine.
-
Celiac Disease: Some studies have observed alterations in the acylcarnitine profile in patients with celiac disease, even those on a long-term gluten-free diet. One study reported a significant decrease in the levels of several acylcarnitines, including decanoylcarnitine, in adult celiac patients compared to healthy controls, suggesting a persistent disturbance in carnitine metabolism.[13]
Experimental Protocols
Quantification of Decanoyl-L-carnitine by Tandem Mass Spectrometry (MS/MS)
The gold standard for the analysis of acylcarnitines, including Decanoyl-L-carnitine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general workflow and key parameters.
-
Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: 100 µL of a methanol-based extraction solution containing deuterated internal standards (e.g., D3-Decanoyl-L-carnitine) is added to each well. The plate is then agitated for 30-45 minutes at room temperature to elute the acylcarnitines.[14]
-
Derivatization (Butylation): The methanol extract is transferred to a new plate and evaporated to dryness. 50-100 µL of 3N HCl in n-butanol is added to each well, and the plate is incubated at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines. This step enhances the sensitivity and chromatographic properties of the analytes.
-
Final Preparation: The derivatized sample is again evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate the different acylcarnitine species.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Ionization: ESI generates protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of Decanoyl-L-carnitine butyl ester in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The transition for Decanoyl-L-carnitine is typically from the precursor ion to a product ion with m/z 85, which is a characteristic fragment of the carnitine moiety.[17]
-
Visualizations
Caption: Fatty acid transport and the metabolic block in MCAD deficiency.
Caption: Experimental workflow for acylcarnitine analysis from dried blood spots.
Conclusion
This compound is a valuable biomarker in the diagnosis and management of several metabolic diseases, particularly MCAD deficiency. While not the primary marker, its measurement, especially as part of a comprehensive acylcarnitine profile and in calculating diagnostic ratios, significantly enhances the accuracy of newborn screening and subsequent diagnostic confirmation. Further research is warranted to establish a more precise quantitative correlation between Decanoyl-L-carnitine levels and the clinical severity and long-term outcomes of these disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify this important metabolite and contribute to the development of improved diagnostic and therapeutic strategies for individuals with inherited metabolic diseases.
References
- 1. it.restek.com [it.restek.com]
- 2. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Prolonged moderate-intensity exercise without and with L-carnitine supplementation in patients with MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The effect of L-carnitine supplementation on lipid profile in adults: an umbrella meta-analysis on interventional meta-analyses [frontiersin.org]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. bevital.no [bevital.no]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Decanoyl-L-carnitine Chloride Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Decanoyl-L-carnitine chloride, a key biomarker in metabolic research and diagnostics. Due to the limited availability of public, direct inter-laboratory comparison data for this compound, this document presents a synthesis of established methods and provides illustrative data to guide researchers in evaluating and implementing these techniques. The primary method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for acylcarnitine analysis.[1][2][3][4][5][6][7]
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of this compound using LC-MS/MS. This data is representative of expected performance in a proficient laboratory setting and is intended for comparative purposes.
Table 1: Illustrative Inter-laboratory Comparison of this compound Quantification by LC-MS/MS
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | - |
| Sample Matrix | Plasma | Plasma | Plasma | - |
| Mean Concentration (µM) | 4.85 | 5.10 | 4.92 | Target ± 15% |
| Standard Deviation (µM) | 0.24 | 0.31 | 0.27 | - |
| Coefficient of Variation (CV%) | 4.9% | 6.1% | 5.5% | ≤ 15% |
| Accuracy (Recovery %) | 97% | 102% | 98% | 85-115% |
| Limit of Quantification (LOQ) (µM) | 0.05 | 0.04 | 0.05 | Reportable |
| Linearity (r²) | >0.995 | >0.998 | >0.996 | ≥ 0.99 |
Note: The data presented in this table is illustrative and intended to represent typical performance. Actual results may vary between laboratories and studies.
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is a composite of best practices described in the scientific literature.[2][3][4]
Sample Preparation
-
Thawing: Frozen plasma samples are thawed on ice.
-
Protein Precipitation and Extraction: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing a deuterated internal standard, such as Decanoyl-L-carnitine-d3.[8]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts at 5% B, increases to 95% B over several minutes, holds for a brief period, and then returns to initial conditions for equilibration. The total run time is typically under 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): For Decanoyl-L-carnitine, the protonated molecule [M+H]⁺ is monitored.
-
Product Ion (m/z): A characteristic fragment ion is monitored for quantification.
-
Internal Standard: The corresponding MRM transition for the deuterated internal standard (e.g., Decanoyl-L-carnitine-d3) is also monitored.[8]
-
Quantification
-
Calibration Curve: A calibration curve is generated using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Decanoyl-L-carnitine in the unknown samples by interpolation from the calibration curve.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the measurement and biological context of Decanoyl-L-carnitine.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Caption: LC-MS/MS Experimental Workflow for Decanoyl-L-carnitine.
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Evaluating the Diagnostic Accuracy of Decanoyl-L-carnitine Chloride for Specific Inborn Errors of Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of newborn screening and the diagnosis of inborn errors of metabolism, the analysis of acylcarnitines plays a pivotal role. This guide provides an objective comparison of the diagnostic performance of Decanoyl-L-carnitine chloride (C10) and other key acylcarnitine markers for specific metabolic disorders, supported by experimental data. The focus will be on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency, and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Acidemia Type II.
The Diagnostic Landscape of Acylcarnitine Profiling
The primary diagnostic method for these conditions involves the quantification of a panel of acylcarnitines from dried blood spots (DBS) or plasma using tandem mass spectrometry (MS/MS).[1][2] This approach allows for the simultaneous measurement of multiple acylcarnitine species, providing a comprehensive metabolic profile. While Decanoyl-L-carnitine (C10) is a relevant marker, its diagnostic utility is best understood in the context of the broader acylcarnitine profile, where the elevation of specific primary markers and their ratios to other acylcarnitines are often more indicative of a particular disorder.
Comparative Diagnostic Performance of Acylcarnitine Markers
The diagnostic accuracy of acylcarnitine markers is typically evaluated based on their ability to differentiate affected individuals from the healthy population. The following tables summarize quantitative data for key acylcarnitine markers in several inborn errors of metabolism. It is important to note that diagnostic cut-off values can vary between laboratories and screening programs.[3][4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is the most common inherited disorder of fatty acid beta-oxidation.[5] The primary diagnostic marker is a significant elevation of octanoylcarnitine (C8).[5][6] Decanoylcarnitine (C10) and other medium-chain acylcarnitines are also typically elevated, but to a lesser extent.[5] The ratio of C8 to C10 (C8/C10) is a crucial secondary marker that enhances diagnostic specificity.[6][7]
| Analyte/Ratio | Condition | Mean Concentration (µmol/L) in Affected Newborns | Concentration Range in Affected Newborns (µmol/L) | Maximum Concentration in Healthy Newborns (µmol/L) | Diagnostic Cut-off/Criteria | Implied Sensitivity & Specificity |
| Octanoylcarnitine (C8) | MCAD Deficiency | 8.4 (median)[8][9] | 3.1 - 28.3[8][9] | 0.22[8][9] | > 0.3 µmol/L[7] | In a study of 283,803 infants, no false-positives or false-negatives were reported for the overall screening method, suggesting high sensitivity and specificity.[10] |
| Decanoylcarnitine (C10) | MCAD Deficiency | - | Elevated, but less prominent than C8[5] | - | - | Considered a secondary marker; its elevation supports the diagnosis but lacks standalone diagnostic power. |
| C8/C10 Ratio | MCAD Deficiency | 9.8 ± 5.7[6] | - | < 1.85[6] | > 5[7] | A high C8/C10 ratio is a very specific indicator for MCAD deficiency.[6][7] |
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency
This disorder affects both leucine metabolism and ketogenesis.[11] The primary diagnostic marker in newborn screening is the elevation of 3-hydroxyisovalerylcarnitine (C5OH).[11][12]
| Analyte | Condition | Typical Findings in Affected Individuals | Alternative Diagnostic Methods |
| 3-Hydroxyisovalerylcarnitine (C5OH) | HMG-CoA Lyase Deficiency | Significantly elevated in dried blood spots.[13][14] | Urine organic acid analysis showing characteristic patterns of elevated 3-hydroxy-3-methylglutaric, 3-methylglutaconic, and 3-hydroxyisovaleric acids.[11] |
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) / Glutaric Acidemia Type II (GA-II)
MADD is a disorder of fatty acid, amino acid, and choline metabolism.[15] Its diagnosis relies on the detection of a characteristic pattern of multiple elevated acylcarnitines of various chain lengths.[15][16]
| Analyte | Condition | Typical Findings in Affected Individuals |
| Multiple Acylcarnitines | MADD / GA-II | Elevations of C4, C5, C8, C10, C12, C14:1, C16, and C18:1 species.[15] |
| Urine Organic Acids | MADD / GA-II | Excretion of glutaric, ethylmalonic, and other dicarboxylic acids.[15] |
Experimental Protocols
Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This protocol provides a general workflow for the quantitative analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.
-
The plate is agitated for 30 minutes at room temperature to facilitate extraction.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in a solution of n-butanolic hydrochloric acid.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The derivatization reagent is then evaporated to dryness under nitrogen.
3. Analysis by Tandem Mass Spectrometry (MS/MS):
-
The derivatized sample is reconstituted in a mobile phase suitable for flow injection analysis.
-
The sample is injected into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The analysis is performed in precursor ion scanning mode, monitoring for the common fragment ion of butyl-esterified carnitine at m/z 85.
-
Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.
Mandatory Visualizations
Experimental Workflow for Acylcarnitine Analysis
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Diagnostic Challenges in Late Onset Multiple Acyl-CoA Dehydrogenase Deficiency: Clinical, Morphological, and Genetic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 10. scispace.com [scispace.com]
- 11. Scholars@Duke publication: Timely intervention in HMG-CoA Lyase deficiency: The role of newborn screening, metabolic management, and genomic sequencing [scholars.duke.edu]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A newborn screening approach to diagnose 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medlink.com [medlink.com]
- 16. Multiple acyl-CoA dehydrogenase deficiency (MADD) | New York State Department of Health, Wadsworth Center [wadsworth.org]
Safety Operating Guide
Proper Disposal of Decanoyl-L-carnitine chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and responsible research environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of Decanoyl-L-carnitine chloride, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Waste Classification
The initial and most critical step in any chemical disposal procedure is to determine its hazard classification. Based on available Safety Data Sheet (SDS) information for the closely related compound, Decanoyl-L-carnitine-d3 (chloride), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to consult the specific SDS for the this compound you are using, as formulations and supplier information may vary. In the absence of a specific SDS, a conservative approach, treating the substance as potentially hazardous, is recommended.
Key Principles of Laboratory Waste Management:
-
Cradle-to-Grave Responsibility: The generator of the chemical waste is responsible for its safe management from generation to final disposal.[2]
-
Waste Minimization: Implement practices to reduce the volume of chemical waste generated, such as ordering only the necessary quantities of chemicals.
-
Segregation: Never mix different types of chemical waste. Keep this compound waste separate from other chemical streams.
Step-by-Step Disposal Protocol
Once the non-hazardous nature of the this compound waste is confirmed, the following disposal options may be considered, always in strict adherence to local and institutional regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Containerization
-
Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "this compound Waste" and include the date of accumulation.
Step 3: Disposal Options for Non-Hazardous Waste
The following options are generally acceptable for non-hazardous chemical waste, but require verification with your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Solid Waste Disposal (Trash): For solid, non-hazardous chemicals, disposal in the regular trash may be permissible.[3] The chemical should be in a securely sealed container to prevent exposure to custodial staff.
-
Sanitary Sewer Disposal: Some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water.[4][5][6] However, many municipalities have strict limits on what can be discharged into the sanitary sewer. Obtain explicit approval from your EHS department before proceeding with this method.
Step 4: Hazardous Waste Disposal (If Required)
If this compound is deemed hazardous by your institution or local regulations, or if it is mixed with hazardous solvents, it must be disposed of as hazardous waste.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Ensure the waste container is properly labeled with a hazardous waste tag, detailing the contents and associated hazards.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for Decanoyl-L-carnitine and its related compounds. Note that this data is compiled from various sources and should be used for guidance only. Always refer to the specific SDS for the product you are using.
| Property | Value | Source Compound |
| Molecular Formula | C₁₇H₃₄ClNO₄ | This compound |
| Molecular Weight | 351.9 g/mol | This compound |
| Appearance | Solid | Decanoyl-L-carnitine-d3 (chloride)[7] |
| Flammability | Not flammable | Decanoyl-L-carnitine-d3 (chloride)[1] |
| Water Solubility | Soluble | Decanoyl-L-carnitine (hydrate)[8] |
| Storage Temperature | 2-8°C | Decanoyl-L-carnitine[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and maintaining a commitment to safety and regulatory compliance, laboratory professionals can ensure the responsible management of this compound waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Decanoyl- L -carnitine = 94.0 HPLC 3992-45-8 [sigmaaldrich.com]
Personal protective equipment for handling Decanoyl-L-carnitine chloride
Essential Safety and Handling Guide for Decanoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for maintaining a safe research environment and ensuring the integrity of your work. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
A baseline of personal protective equipment should be worn at all times when handling this compound to prevent accidental exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Provides a barrier against skin contact. While specific chemical resistance data is unavailable, nitrile gloves offer good general protection for incidental contact with low-hazard chemicals.[2] For prolonged contact, consider thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | N/A | Respiratory protection is not typically necessary under normal handling conditions with adequate ventilation.[1] If weighing or handling large quantities of powder that may become airborne, work in a fume hood or ventilated enclosure. |
Handling Procedures
Proper handling techniques are critical to prevent contamination and ensure user safety.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Weighing : When weighing the solid form of this compound, do so in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of fine particles.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, avoid dry sweeping, which can generate dust. Instead, gently cover the spill with wet paper towels, then wipe the area clean. Dispose of the cleaning materials in a sealed container.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency Procedures
Accidents can happen; being prepared is key to mitigating any potential harm.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][4][5][6][7] Hold eyelids open to ensure thorough rinsing. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Storage and Disposal
Correct storage and disposal are essential for safety and environmental responsibility.
Storage:
| Parameter | Recommendation |
| Container | Store in the original, tightly sealed container. |
| Temperature | Store at room temperature in a dry, well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Disposal Plan:
As this compound is not classified as hazardous waste, disposal is generally straightforward, but always follow institutional and local regulations.
-
Solid Waste : Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is in a sealed container.
-
Solutions : For aqueous solutions, check with your institution's environmental health and safety office. In many cases, small quantities of non-hazardous, water-soluble chemicals can be flushed down the drain with a large volume of water.[8][9][10]
-
Contaminated Materials : Any materials used for cleaning spills (e.g., paper towels, gloves) should be placed in a sealed bag or container before being discarded in the regular trash.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent (e.g., water) before recycling or disposing of them in the regular trash.
Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 4. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. tdi.texas.gov [tdi.texas.gov]
- 7. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
